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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Bioisosteric Utility of 3-Isopropyl-2-azaspiro[3.5]nonane HCl in Modern Drug Discovery

Executive Summary The transition from planar, two-dimensional chemical spaces to complex, three-dimensional architectures is a defining hallmark of modern medicinal chemistry. At the forefront of this paradigm shift are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, two-dimensional chemical spaces to complex, three-dimensional architectures is a defining hallmark of modern medicinal chemistry. At the forefront of this paradigm shift are spirocyclic amines, which offer profound advantages in modulating physicochemical properties, reducing off-target liabilities, and enhancing metabolic stability[1]. This technical whitepaper provides an in-depth analysis of 3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride (CAS: 2940955-16-6), a highly saturated, sterically shielded spirocyclic building block[2][3]. By examining its structural rationale, physicochemical profile, and the self-validating experimental protocols used to characterize it, this guide serves as an authoritative resource for drug development professionals integrating spirocycles into lead optimization pipelines.

Structural Paradigm & The Fsp3​ Advantage

Escaping "Flatland"

The high attrition rate of drug candidates in clinical trials has been historically correlated with suboptimal physicochemical properties driven by over-reliance on flat, heteroaromatic rings. The introduction of the Fsp3​ metric (the fraction of sp3 hybridized carbons) by Lovering et al. established that higher saturation correlates with improved clinical success, primarily due to enhanced aqueous solubility and reduced promiscuity[4][5].

3-Isopropyl-2-azaspiro[3.5]nonane perfectly embodies this principle. The spiro[3.5]nonane core—comprising an azetidine ring fused at a single quaternary carbon to a cyclohexane ring—forces the molecule into a rigid, three-dimensional conformation[6]. This geometry prevents the π−π stacking interactions that typically drive poor solubility and hERG channel blockade in flat aromatic amines.

The Role of the 3-Isopropyl Substitution

While the spirocyclic core provides the 3D scaffold, the isopropyl group at the 3-position (adjacent to the azetidine nitrogen) serves a critical mechanistic function:

  • Steric Shielding: The bulky isopropyl group creates significant steric hindrance around the α -carbon and the basic amine. This restricts access by Cytochrome P450 (CYP) enzymes, dramatically reducing the rate of oxidative N-dealkylation and α -oxidation[7].

  • Basicity Modulation: The inductive electron-donating effect of the isopropyl group, counterbalanced by its steric bulk, fine-tunes the pKa​ of the azetidine nitrogen, optimizing the balance between aqueous solubility (ionized state) and membrane permeability (neutral state).

Physicochemical Profiling

To contextualize the utility of 3-Isopropyl-2-azaspiro[3.5]nonane HCl[8], we must evaluate its quantitative physicochemical parameters. The table below summarizes the core properties of this building block, illustrating its ideal profile for incorporation into central nervous system (CNS) or orally bioavailable drug candidates.

ParameterValue / DescriptionMechanistic Implication
Chemical Formula C11​H21​N⋅HCl Highly saturated aliphatic amine salt[3].
Molecular Weight 203.75 g/mol (Salt) / 167.30 g/mol (Base)Low MW allows for downstream functionalization without exceeding Lipinski's Rule of 5.
CAS Registry Number 2940955-16-6Unique identifier for the specific regioisomer[2].
Fsp3​ (Fraction sp3 ) 1.00Maximum possible 3D character; zero aromatic rings[9].
Topological Polar Surface Area 12.03 ŲExcellent predictor for high blood-brain barrier (BBB) penetration.
Rotatable Bonds 1High rigidity minimizes entropic penalty upon target binding.

Spirocyclic Optimization Workflow

The decision to incorporate a spirocyclic bioisostere is driven by a logical progression of identifying liabilities in a flat lead compound and systematically resolving them through 3D structural modifications[10]. The workflow below illustrates this causality.

G N1 Lead Compound (Flat Aromatic Amine) N2 Bioisosteric Replacement Insert 3-Isopropyl-2-azaspiro[3.5]nonane N1->N2 N3 Increase Fsp3 & 3D Rigidity N2->N3 N4 Steric Shielding by Isopropyl Group N2->N4 N5 Improved Aqueous Solubility (Disrupted Pi-Stacking) N3->N5 N6 Enhanced Metabolic Stability (Reduced CYP450 Oxidation) N4->N6 N7 Optimized Drug Candidate N5->N7 N6->N7

Workflow demonstrating the physicochemical optimization using a spirocyclic bioisostere.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the physicochemical advantages of 3-Isopropyl-2-azaspiro[3.5]nonane derivatives, the following self-validating experimental protocols must be employed. These methods are designed to ensure internal consistency and account for the specific chemical behavior of basic spirocyclic amines.

Protocol A: Shake-Flask LogD7.4​ Determination

Causality: Because the azetidine nitrogen is highly basic (predicted pKa​ ~9.5), measuring the partition coefficient ( LogP ) of the unionized species is biologically irrelevant. The distribution coefficient at physiological pH ( LogD7.4​ ) must be measured to accurately predict in vivo membrane partitioning. Self-Validation Mechanism: The protocol mandates the pre-equilibration of phases to prevent volume shifts and utilizes a known reference standard to continuously validate the LC-MS/MS dynamic range.

  • Phase Equilibration: Stir 1-octanol and 100 mM potassium phosphate buffer (pH 7.4) together for 24 hours at 25°C to ensure mutual saturation. Separate the phases.

  • Sample Preparation: Prepare a 10 mM stock of the test compound in anhydrous DMSO.

  • Partitioning: Spike 10 µL of the stock into a glass vial containing 1 mL of the pre-equilibrated octanol and 1 mL of the pre-equilibrated buffer.

  • Control Implementation: In a parallel vial, perform the same spike using Propranolol (a reference standard with a known LogD7.4​ of ~1.2).

  • Agitation & Separation: Vortex the vials vigorously for 3 minutes. Centrifuge at 3,000 × g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully sample 50 µL from each phase, dilute 1:100 in mobile phase (Water/Acetonitrile with 0.1% Formic Acid), and quantify the analyte using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Calculation: LogD7.4​=log10​(Peak Areabuffer​Peak Areaoctanol​​) .

Protocol B: In Vitro Microsomal Clearance ( Clint​ )

Causality: To prove that the 3-isopropyl group successfully shields the amine from metabolism, the intrinsic clearance must be measured in human liver microsomes (HLM). Self-Validation Mechanism: The assay incorporates high-clearance and low-clearance control compounds to verify the enzymatic viability of the microsomes, ensuring that a low clearance result for the test compound is due to structural stability, not degraded enzymes.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL final protein concentration). Pre-warm to 37°C for 5 minutes.

  • System Controls: Set up parallel incubations using Verapamil (High Clearance Control) and Warfarin (Low Clearance Control).

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate CYP450-mediated metabolism.

  • Time-Course Quenching: At t=0,5,15,30,and 60 minutes, transfer 50 µL aliquots from the incubation mixture into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide). Note: The organic solvent instantly denatures the enzymes, halting the reaction.

  • Protein Precipitation: Centrifuge the quenched samples at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the compound/internal standard peak area ratio versus time.

  • Data Derivation: Calculate the half-life ( t1/2​ ) from the slope of the linear regression ( −k ). Calculate intrinsic clearance: Clint​=(t1/2​0.693​)×(Mass of ProteinVolume of Incubation​) .

Conclusion

3-Isopropyl-2-azaspiro[3.5]nonane HCl represents a highly optimized, sp3 -rich building block that directly addresses the limitations of planar chemical space. By leveraging the rigid three-dimensionality of the spiro[3.5]nonane core and the targeted steric shielding of the isopropyl group, medicinal chemists can significantly improve the solubility, permeability, and metabolic stability of their drug candidates.

Sources

Exploratory

The Strategic Synthesis of 2-Azaspiro[3.5]nonane Derivatives: A Technical Guide

Introduction: The Value of Three-Dimensionality in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that occupy three-dimensional space is paramount...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of Three-Dimensionality in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that occupy three-dimensional space is paramount. The concept of "escaping flatland" has driven a paradigm shift away from predominantly planar aromatic structures towards more complex, sp³-rich scaffolds.[1][2] Spirocycles, characterized by two rings sharing a single atom, are exemplary of this design philosophy. Their rigid, well-defined conformational arrangement offers a powerful tool for medicinal chemists to enhance pharmacological properties such as potency, selectivity, and metabolic stability, while often improving physicochemical characteristics like solubility.[3]

Among this class, the 2-azaspiro[3.5]nonane core, which integrates a four-membered azetidine ring with a six-membered cyclohexane ring, has emerged as a particularly valuable motif.[4][5] Derivatives of this scaffold have demonstrated significant potential across various therapeutic areas, including as analgesics and as covalent inhibitors for challenging oncology targets like KRAS G12C.[4] This guide provides an in-depth exploration of the core synthetic strategies employed to construct this important chemical scaffold, offering both mechanistic insights and practical, field-proven protocols for researchers in drug development.

Core Synthetic Strategies: A Multi-faceted Approach

The construction of the 2-azaspiro[3.5]nonane skeleton can be approached through several distinct and powerful synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction sequence. This guide will focus on three primary, validated routes:

  • Intramolecular Cyclization and Rearrangement Reactions: Leveraging precursor molecules designed to cyclize efficiently.

  • Reductive Amination of a Spirocyclic Ketone: A robust and versatile method for late-stage amine installation.

  • Ring-Closing Metathesis (RCM): A powerful C-C bond-forming reaction to construct the heterocyclic ring.

Strategy 1: Intramolecular Cyclization via Reformatsky Reaction

One of the most effective methods for creating a substituted 2-azaspiro[3.5]nonan-3-one core involves an intramolecular cyclization driven by a Reformatsky reaction. This approach builds the critical spiro-β-lactam (azetidinone) moiety in a highly controlled manner. The causality behind this strategy lies in the generation of a zinc enolate from a bromoester, which then acts as an intramolecular nucleophile, attacking a tethered imine to forge the four-membered ring.

The reaction sequence begins with the condensation of a benzohydrazide and an aryl aldehyde to form an N'- (arylmethylidene)benzohydrazide. This intermediate contains the pre-installed imine functionality. This is then reacted with the Reformatsky reagent, generated in situ from methyl 1-bromocyclohexanecarboxylate and activated zinc. The resulting zinc enolate undergoes a diastereoselective intramolecular cyclization to yield the desired N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamide scaffold.[4]

Logical Workflow for Reformatsky-based Synthesis

cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product A Benzohydrazide E Condensation A->E B Aryl Aldehyde B->E C Methyl 1-bromocyclohexanecarboxylate G Reformatsky Reaction (Intramolecular Cyclization) C->G Forms Zinc Enolate D Zinc Dust D->G Activator F N'-(arylmethylidene)benzohydrazide (Imine Intermediate) E->F Formation of Imine F->G H N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamide G->H Forms Spiro β-Lactam

Caption: Workflow for the synthesis of 2-azaspiro[3.5]nonan-3-ones.

Experimental Protocol: Synthesis of N-(1-phenyl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamide

Step 1: Synthesis of N'-(phenylmethylidene)benzohydrazide

  • To a solution of benzohydrazide (1.36 g, 10 mmol) in ethanol (30 mL), add benzaldehyde (1.06 g, 10 mmol).

  • Add two drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 2 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the imine intermediate.

Step 2: Intramolecular Reformatsky Cyclization

  • Activate zinc dust (1.3 g, 20 mmol) by stirring with 10% HCl, followed by washing with water, ethanol, and diethyl ether, then drying under high vacuum.

  • In a flame-dried, three-neck flask under an argon atmosphere, add the activated zinc and a crystal of iodine to anhydrous tetrahydrofuran (THF, 20 mL).

  • Add a solution of methyl 1-bromocyclohexanecarboxylate (2.37 g, 10 mmol) in THF (10 mL) dropwise to the zinc suspension. The disappearance of the iodine color indicates the initiation of the reaction.

  • Heat the mixture gently to maintain a steady reflux until most of the zinc has been consumed (approx. 1 hour).

  • Cool the mixture to room temperature and add a solution of N'-(phenylmethylidene)benzohydrazide (2.24 g, 10 mmol) in THF (20 mL) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (25 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.[4]

Strategy 2: Reductive Amination of a Spirocyclic Ketone

A highly convergent and flexible route to the 2-azaspiro[3.5]nonane scaffold involves the reductive amination of a pre-formed spiro[3.5]nonan-2-one. This strategy is powerful because it allows for the introduction of the nitrogen atom and its substituents late in the synthesis, enabling the rapid generation of a diverse library of analogs.

The core principle of reductive amination is the reaction between a ketone and an amine to form an intermediate imine (from a primary amine or ammonia) or enamine (from a secondary amine), which is then reduced in situ to the corresponding amine.[6] The choice of reducing agent is critical for success. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the protonated iminium ion intermediate over the starting ketone, minimizing side reactions.[7][8]

Logical Workflow for Reductive Amination

Start Spiro[3.5]nonan-2-one Reaction One-Pot Reaction Start->Reaction Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->Reaction Reducer Selective Reducing Agent (e.g., NaBH(OAc)3) Intermediate Imine / Iminium Ion Intermediate Reducer->Intermediate Reaction->Intermediate Condensation Product Substituted 2-Azaspiro[3.5]nonane Intermediate->Product In situ Reduction

Caption: Convergent synthesis via one-pot reductive amination.

Experimental Protocol: Synthesis of N-Benzyl-2-azaspiro[3.5]nonane
  • To a stirred solution of spiro[3.5]nonan-2-one (1.38 g, 10 mmol) and benzylamine (1.07 g, 10 mmol) in 1,2-dichloroethane (DCE, 40 mL), add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.18 g, 15 mmol).

  • Add glacial acetic acid (0.6 mL, 10 mmol) to catalyze iminium ion formation.

  • Stir the reaction mixture at room temperature for 16 hours, monitoring for the disappearance of the ketone starting material by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 40 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel (eluent: ethyl acetate/hexane with 1% triethylamine) to yield N-benzyl-2-azaspiro[3.5]nonane.

Causality and Trustworthiness: This one-pot procedure is highly efficient. The use of NaBH(OAc)₃ is key; it is mild enough not to reduce the starting ketone and is tolerant of the slightly acidic conditions required for imine formation.[7] The addition of acetic acid ensures the formation of the reactive iminium ion, which is more electrophilic and readily reduced than the neutral imine. This protocol provides a reliable and scalable method for producing N-substituted derivatives.

Strategy 3: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of cyclic molecules, including nitrogen heterocycles.[9][10] This strategy employs well-defined ruthenium-based catalysts (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) to form a new carbon-carbon double bond between two terminal alkenes within a single molecule, thereby "closing the ring" and extruding a volatile alkene like ethylene.[9]

For the synthesis of a 2-azaspiro[3.5]nonane precursor, the key is to construct a diene substrate where one alkene is part of a cyclohexyl scaffold and the other is attached to a nitrogen atom positioned to form the desired four-membered azetidine ring upon cyclization. A subsequent reduction of the newly formed double bond yields the saturated 2-azaspiro[3.5]nonane core.

Logical Workflow for Ring-Closing Metathesis

Start Acyclic Diene Precursor (N-allyl-1-vinylcyclohexanemethanamine) RCM Ring-Closing Metathesis Start->RCM Catalyst Ruthenium Catalyst (e.g., Grubbs' II) Catalyst->RCM Unsaturated Unsaturated Spirocycle (2-Azaspiro[3.5]non-6-ene) RCM->Unsaturated Forms C=C bond + Ethylene Reduction Hydrogenation Unsaturated->Reduction Product Saturated 2-Azaspiro[3.5]nonane Reduction->Product Reduces C=C bond

Caption: Synthesis of the spirocycle core via RCM and hydrogenation.

Experimental Protocol: Synthesis of N-Tosyl-2-azaspiro[3.5]nonane

Step 1: Synthesis of N-Tosyl-N-allyl-1-vinylcyclohexanemethanamine (Diene Precursor)

  • Synthesize 1-vinylcyclohexanecarbaldehyde via a Wittig reaction on cyclohexanone-1-carbaldehyde.

  • Perform a reductive amination on 1-vinylcyclohexanecarbaldehyde with allylamine to form N-allyl-1-vinylcyclohexanemethanamine.

  • Protect the resulting secondary amine with tosyl chloride in the presence of triethylamine in dichloromethane to yield the diene precursor.

Step 2: Ring-Closing Metathesis

  • Dissolve the diene precursor (10 mmol) in anhydrous, degassed dichloromethane (DCM, 200 mL) to create a dilute solution (0.05 M). High dilution is crucial to favor intramolecular RCM over intermolecular oligomerization.[11]

  • Add Grubbs' second-generation catalyst (0.42 g, 0.5 mmol, 5 mol%) to the solution.

  • Heat the mixture to reflux (approx. 40°C) under an argon atmosphere for 4 hours. Monitor the reaction by TLC or GC-MS for the consumption of the starting material.

  • After completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

  • Concentrate the solvent under reduced pressure and purify by column chromatography on silica gel to yield N-tosyl-2-azaspiro[3.5]non-6-ene.

Step 3: Hydrogenation

  • Dissolve the unsaturated spirocycle (10 mmol) in methanol (50 mL).

  • Add Palladium on carbon (10% w/w, 100 mg) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker at 50 psi) at room temperature for 6 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate to yield the final product, N-tosyl-2-azaspiro[3.5]nonane, which is often pure enough for subsequent steps or can be recrystallized.

Comparative Analysis of Synthetic Strategies

StrategyKey ReactionStarting MaterialsAdvantagesDisadvantages
Intramolecular Cyclization Reformatsky ReactionBromo-esters, Aldehydes, HydrazidesGood control of stereochemistry, direct access to functionalized lactams.[4]Multi-step synthesis of precursors, sensitive organometallic intermediates.
Reductive Amination Imine/Enamine ReductionSpirocyclic Ketones, AminesHighly convergent, excellent for library synthesis, broad substrate scope.[8]Requires access to the spirocyclic ketone precursor, which can be challenging.
Ring-Closing Metathesis Olefin MetathesisAcyclic DienesPowerful C-C bond formation, tolerant of many functional groups, mild conditions.[9][12][13]Expensive catalyst, requires high dilution, often needs a subsequent reduction step.[11]

Conclusion and Future Outlook

The synthesis of 2-azaspiro[3.5]nonane derivatives is a dynamic area of research, driven by the increasing recognition of their value in drug discovery. The methodologies outlined in this guide—intramolecular cyclization, reductive amination, and ring-closing metathesis—represent the cornerstone approaches for accessing this privileged scaffold. Each strategy offers a unique set of advantages, allowing the synthetic chemist to tailor their approach based on the specific target molecule and research goals. As catalysis and synthetic methodologies continue to advance, we can anticipate the development of even more efficient, asymmetric, and scalable routes to these and other complex spirocyclic systems, further empowering the design of next-generation therapeutics.

References

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[1][2]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. Available at: [Link]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications (RSC Publishing). Available at: [Link]

  • Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction. European Journal of Chemistry. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC. Available at: [Link]

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. Available at: [Link]

  • Ring-Closing Metathesis (RCM) for Macrocyclization. Apeiron Synthesis. Available at: [Link]

  • Reductive Amination. Chemistry Steps. Available at: [Link]

  • Chelate-Assisted Ring-Closing Metathesis: A Strategy for Accelerating Macrocyclization at Ambient Temperatures. PubMed. Available at: [Link]

  • Application Note – Reductive Amination. Synple Chem. Available at: [Link]

  • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Foundational

The Azaspiro[3.5]nonane Scaffold: A Gateway to Novel Three-Dimensional Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Escaping "Flatland" in Modern Drug Discovery In the relentless pursuit of novel therapeutics with enhanced efficac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Escaping "Flatland" in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy and improved safety profiles, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic ring systems.[1][2] This strategic shift, often termed "escaping from flatland," has illuminated the vast potential of three-dimensional molecular frameworks.[3] Among these, spirocyclic scaffolds have emerged as particularly compelling building blocks.[4][5] Their inherent rigidity and defined spatial arrangement of substituents offer a unique opportunity to achieve superior target engagement and optimize pharmacokinetic properties.[6] This guide focuses on a particularly promising scaffold: azaspiro[3.5]nonane.

The azaspiro[3.5]nonane core, consisting of a four-membered azetidine ring fused to a six-membered cyclohexane ring through a shared carbon atom, presents a unique structural motif.[6] Its three-dimensional architecture can lead to significant improvements in physicochemical properties such as aqueous solubility and metabolic stability when compared to non-spirocyclic analogs.[1][7] This guide will provide a comprehensive overview of the azaspiro[3.5]nonane scaffold, from its synthetic accessibility to its diverse applications in medicinal chemistry, offering field-proven insights for its successful incorporation into drug discovery programs.

Synthetic Strategies: Constructing the Azaspiro[3.5]nonane Core

The successful implementation of the azaspiro[3.5]nonane scaffold in drug discovery hinges on efficient and versatile synthetic routes. Several strategies have been developed to access the core structure and its derivatives, often allowing for multi-gram scale production.[2][7]

A prevalent approach involves the construction of a spirocyclic β-lactam intermediate, which can subsequently be reduced to the desired azaspirocycle.[2] Another notable method is the Reformatsky reaction, which has been successfully employed to synthesize N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides.[4] This reaction involves the intramolecular cyclization of an N'-(arylmethylidene)benzohydrazide with the Reformatsky reagent derived from methyl 1-bromocyclohexanecarboxylate and zinc to form the spiroazetidin-2-one core.[4]

Featured Synthetic Protocol: Synthesis of Functionalized 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid Derivatives

A robust and scalable synthesis for 7-oxa-2-azaspiro[3.5]nonane derivatives, which serve as valuable building blocks, has been reported.[2][7] The following protocol outlines the key steps for the preparation of a functionalized derivative.

Experimental Protocol:

  • Reduction of the Diester: 2-tert-butyl 1-methyl 7-oxa-2-azaspiro[3.5]nonane-1,2-dicarboxylate is dissolved in an appropriate solvent, such as anhydrous tetrahydrofuran (THF), under an inert atmosphere.

  • The solution is cooled to a low temperature (e.g., -40°C to 0°C) to control the reaction rate.

  • A reducing agent, such as lithium aluminum hydride (LiAlH4), is added portion-wise to the cooled solution.[2][7]

  • The reaction mixture is allowed to warm to 0°C and stirred for a specified period to ensure complete reduction.

  • Quenching and Workup: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to decompose any excess reducing agent.

  • The resulting slurry is filtered, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate) to recover any remaining product.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is purified by column chromatography on silica gel to afford the pure product.[2]

G start 2-tert-butyl 1-methyl 7-oxa-2- azaspiro[3.5]nonane-1,2-dicarboxylate intermediate Reduction start->intermediate reagent1 LiAlH4, THF -40°C to 0°C intermediate->reagent1 purification Column Chromatography intermediate->purification reagent2 Aqueous Workup purification->reagent2 product tert-butyl 1-(hydroxymethyl)-7-oxa-2- azaspiro[3.5]nonane-2-carboxylate purification->product

Caption: Synthetic workflow for 7-oxa-2-azaspiro[3.5]nonane derivatives.

Therapeutic Applications: Targeting Diverse Disease Areas

The unique three-dimensional nature of the azaspiro[3.5]nonane scaffold has led to its successful application in the development of modulators for a range of challenging drug targets.

GPR119 Agonists for Metabolic Disorders

A significant area of investigation has focused on 7-azaspiro[3.5]nonane derivatives as agonists of the G-protein coupled receptor 119 (GPR119).[2][5][8] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[2] Its activation triggers an increase in intracellular cyclic AMP (cAMP), which in turn promotes glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[2] This dual mechanism of action makes GPR119 an attractive therapeutic target for the management of type 2 diabetes.[2][5] Optimization of the piperidine N-capping group and the aryl group in this series has led to the discovery of potent GPR119 agonists with favorable pharmacokinetic profiles and glucose-lowering effects in diabetic animal models.[8]

G agonist Azaspiro[3.5]nonane GPR119 Agonist gpr119 GPR119 agonist->gpr119 ac Adenylate Cyclase gpr119->ac activates camp ↑ cAMP ac->camp pka PKA camp->pka activates insulin Insulin Secretion (Pancreatic β-cells) pka->insulin glp1 GLP-1 Release (Intestinal L-cells) pka->glp1

Caption: GPR119 Signaling Pathway Activated by Azaspiro[3.5]nonane Agonists.

KRAS G12C Inhibitors in Oncology

The KRAS protein is a pivotal node in cellular signaling pathways, and mutations in the KRAS gene are frequently observed in various cancers.[1] The G12C mutation has emerged as a particularly compelling target for therapeutic intervention.[1][3] Azaspiro[3.5]nonane-containing compounds have been developed as potent and selective covalent inhibitors of KRAS G12C.[1][4] These inhibitors function by irreversibly binding to the mutant cysteine residue, locking the KRAS protein in an inactive state. This, in turn, inhibits downstream signaling cascades that drive cell proliferation and survival, offering a promising avenue for the treatment of KRAS G12C-mutated cancers.[1]

Other Therapeutic Areas

Beyond metabolic disorders and oncology, derivatives of the azaspiro[3.5]nonane scaffold have demonstrated potential in other therapeutic areas. For instance, a series of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides has been synthesized and evaluated for their antinociceptive (analgesic) activity, showing promising results in preclinical pain models.[4] The rigid spiro-β-lactam core of these compounds is believed to play a crucial role in their biological activity.[4] Additionally, the broader class of spirocyclic β-lactams has been explored for antimicrobial and antiviral applications.[3][6]

Structure-Activity Relationships and Physicochemical Properties

The incorporation of the azaspiro[3.5]nonane scaffold can significantly impact the structure-activity relationship (SAR) and physicochemical properties of a molecule. Its rigid, three-dimensional nature allows for the precise orientation of substituents, which can enhance binding affinity and selectivity for biological targets.[3][6]

Property7-Azaspiro[3.5]nonane2-Azaspiro[3.3]heptaneSource
Molecular Weight125.21 g/mol 97.16 g/mol [9]
cLogP1.80.7[9]
Topological Polar Surface Area (TPSA)12.0 Ų12.0 Ų[9]
Hydrogen Bond Donors11[9]
Hydrogen Bond Acceptors11[9]
Rotatable Bond Count00[9]

Note: The properties for azaspiro[3.3]heptane are for the 2-azaspiro isomer.

A comparative analysis with the smaller azaspiro[3.3]heptane scaffold reveals key differences. The larger ring system of 7-azaspiro[3.5]nonane results in a higher molecular weight and a greater calculated logP (cLogP), indicating a more lipophilic character.[9] This increased lipophilicity can be advantageous for exploring different regions of chemical space and may be beneficial for targets that require bulkier substituents.[9] In contrast, the more compact and less lipophilic azaspiro[3.3]heptane is often employed as a bioisosteric replacement for piperidine, which can lead to improved solubility and metabolic stability.[9][10]

Conclusion: A Versatile Scaffold for Future Drug Discovery

The azaspiro[3.5]nonane scaffold represents a valuable and versatile tool in the medicinal chemist's arsenal. Its inherent three-dimensionality provides a clear advantage in moving beyond the limitations of flat, aromatic systems, often leading to improved drug-like properties.[1][2] The successful development of potent and selective modulators for challenging targets such as GPR119 and KRAS G12C underscores the significant potential of this spirocycle in modern drug discovery.[1][2] As synthetic methodologies continue to evolve and our understanding of the interplay between three-dimensional structure and biological activity deepens, the azaspiro[3.5]nonane scaffold is poised to play an increasingly important role in the development of the next generation of innovative medicines.

References

  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery - Benchchem. (URL: )
  • A Technical Guide to Azaspiro[3.5]nonane Derivatives: Synthesis, Pharmacology, and Therapeutic Potential - Benchchem. (URL: )
  • Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery - Benchchem. (URL: )
  • A Comparative Guide to the Biological Activity of Azaspiro[3.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: )
  • The Spiro[3.5]nonane Scaffold: A Comparative Guide to the Biological Activity of its Analogs - Benchchem. (URL: )
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. (URL: [Link])

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing). (URL: [Link])

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. - Semantic Scholar. (URL: [Link])

  • An improved synthesis of 2-oxa-7-azaspiro[3][7]nonane and analogs as novel reagents in medicinal chemistry | Request PDF - ResearchGate. (URL: [Link])

  • A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery - Benchchem. (URL: )
  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (URL: [Link])

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - ChemRxiv. (URL: [Link])

Sources

Exploratory

safety and handling of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride

An In-depth Technical Guide to the Safe Handling of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride, a novel spirocyclic amine of interest in contemporary drug discovery and development. Recognizing the inherent three-dimensional complexity and potential biological activity of such scaffolds, this document synthesizes established best practices for handling analogous chemical entities.[1][2] The primary objective is to equip researchers, scientists, and drug development professionals with the requisite knowledge to mitigate risks, ensure personnel safety, and maintain experimental integrity when working with this compound. The causality behind each procedural recommendation is elucidated to foster a culture of safety and informed decision-making in the laboratory.

Understanding the Compound: A Structural and Hazard Profile

3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride belongs to the family of spirocyclic amines, which are characterized by their unique three-dimensional structures.[2] While specific toxicological data for this compound are not extensively documented, the safety profile can be extrapolated from structurally related azaspiro[3.5]nonane derivatives and other amine hydrochloride salts. The hydrochloride salt form generally enhances water solubility and stability compared to the freebase.[3]

The primary anticipated hazards associated with this class of compounds include:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[4]

  • Serious Eye Irritation: The compound is likely to be a significant eye irritant, potentially causing serious damage if not promptly addressed.[4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[4]

Based on analogous compounds, the following GHS Hazard statements are likely applicable: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Physicochemical Properties (Predicted)

While experimental data for the target compound is limited, the table below summarizes key properties based on similar azaspiro[3.5]nonane structures. Researchers should verify these properties upon receipt of a new batch of the compound.

PropertyPredicted Value/InformationRationale/Source Analogy
Physical Form Solid, crystalline powderTypical for hydrochloride salts of small molecule amines.
Molecular Formula C₁₁H₂₂ClNBased on chemical structure.
Molecular Weight 203.75 g/mol Calculated from the molecular formula.
Solubility Expected to have some solubility in water and polar organic solvents.The hydrochloride salt form generally increases aqueous solubility.[3]
Storage Temperature Room temperature, in a dry, well-ventilated area. Some analogs recommend refrigeration (4°C).To prevent degradation and ensure stability.[5][6]

Core Principles of Safe Handling: A Proactive Approach

A proactive approach to safety is paramount when handling novel chemical entities. This involves a thorough risk assessment before any experimental work begins.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective means of controlling exposure.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Ventilation: Ensure adequate general laboratory ventilation to minimize the accumulation of any fugitive emissions.[8]

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in the immediate work area.[7][9]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles with side shields are required at all times.[7] A face shield should be worn in situations with a higher risk of splashing.[9]

  • Hand Protection: Wear impervious gloves, such as nitrile gloves.[10] For prolonged handling or when working with larger quantities, consider double-gloving.[9] Always inspect gloves for any signs of degradation or punctures before use and change them frequently.

  • Body Protection: A flame-retardant lab coat should be worn and kept buttoned.[11] For operations with a significant risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a suitable respirator should be used.[7]

PPE_Workflow

Experimental Protocols: Step-by-Step Methodologies

Adherence to standardized protocols is crucial for both safety and experimental reproducibility.

Protocol for Weighing and Solution Preparation
  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.).

  • Tare the Balance: Place a clean weigh boat on the analytical balance and tare it.

  • Dispensing the Compound: In the fume hood, carefully open the container of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride. Use a clean spatula to transfer the desired amount of the solid to the weigh boat. Avoid creating dust.

  • Closing the Container: Securely close the primary container immediately after dispensing to prevent contamination and exposure.[5]

  • Dissolution: Transfer the weighed solid into a suitable vessel. Slowly add the desired solvent while gently stirring to facilitate dissolution.

  • Cleaning: Clean the spatula and any other contaminated surfaces. Dispose of the weigh boat in the appropriate solid waste container.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

  • Container: Store the compound in its original, tightly sealed container.[5][8]

  • Environment: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][12]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from air and moisture, as is common practice for many amine compounds.

Emergency Procedures: A Validating System of Response

A well-defined emergency response plan is a critical component of a self-validating safety system.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing.[13] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][14] If irritation persists, seek medical attention.[13]

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting.[13] If the person is conscious, rinse their mouth with water and have them drink several glasses of water.[13] Seek immediate medical attention.

Spill Response Protocol

For minor spills (less than 1 gram of solid) within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: Prevent the spread of the solid material.

  • Cleanup: Carefully sweep or vacuum the spilled solid and place it into a labeled, sealable container for hazardous waste disposal.[5] Avoid dry sweeping that could generate dust.[13]

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the hazardous waste container.

  • Disposal: Dispose of the waste according to institutional and local regulations.[12]

For larger spills, or any spill outside of a fume hood, evacuate the area, secure it, and contact the institution's Environmental Health and Safety (EHS) department immediately.[15]

Spill_Response_Workflow

Disposal

All waste containing 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[16] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[7]

Conclusion

The safe handling of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride requires a comprehensive understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the principles of engineering controls, appropriate personal protective equipment, and standardized experimental and emergency procedures, researchers can effectively mitigate risks. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to supplement this information with institution-specific training and a commitment to a strong safety culture.

References

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial.
  • Safety with Salt – Sodium Chloride Safety Information. (2015, April 10). VelocityEHS.
  • What is the first aid for spilling a spirit of salt on the skin accidentally?. (2021, October 20). Quora.
  • JR-1135 p.1 - Safety Data Sheet. (2025, December 11). Combi-Blocks, Inc..
  • Safety Data Sheet. (2026, February 28). MedchemExpress.com.
  • CHEMICAL SPILL PROCEDURES. (2024, March 29). Environmental Health and Safety.
  • What is the first aid for spilling a spirit of salt on the skin accidentally?. (n.d.). ECHEMI.
  • Hazardous Material Spill - Emergency Information. (n.d.). Weill Cornell Medicine.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 7-azaspiro[3.5]nonan-2-one hydrochloride SDS, 1392211-51-6 Safety Data Sheets. (n.d.). Echemi.
  • 7-Oxa-1-azaspiro[3.5]nonane hcl Safety Data Sheet. (n.d.). AK Scientific, Inc..
  • Material Safety Data Sheet. (n.d.). ACCELA CHEMBIO INC.
  • 2-Azaspiro[3.5]nonane hydrochloride | 1303968-07-1. (n.d.). Sigma-Aldrich.
  • 2-Azaspiro[3.5]nonan-7-ol hydrochloride | 2306275-14-7. (n.d.). ChemScene.
  • Pyrophoric Reagents Handling in Research Labs. (n.d.). Environmental Health and Safety.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet. (2025, June 13). Cayman Chemical.
  • 2-thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride. (2026, March 1). Advanced ChemBlocks.
  • 2-azaspiro[3.5]nonane hydrochloride | 1303968-07-1. (n.d.). Sigma-Aldrich.
  • Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride Safety Data Sheet. (n.d.). AK Scientific, Inc..
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025, September 25). ACS Medicinal Chemistry Letters.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021, December 1). BLDpharm.
  • Oxa-spirocycles: synthesis, properties and applications. (2021, July 27). Chemical Science (RSC Publishing).

Sources

Foundational

Technical Whitepaper: Storage, Stability, and Handling Protocols for 2-Azaspiro[3.5]nonane Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Preformulation Scientists Compound: 2-Azaspiro[3.5]nonane hydrochloride (CAS: 1303968-07-1) Introduction & Physicochemical Rationale In the pursuit of novel chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preformulation Scientists Compound: 2-Azaspiro[3.5]nonane hydrochloride (CAS: 1303968-07-1)

Introduction & Physicochemical Rationale

In the pursuit of novel chemical space, spirocyclic scaffolds have emerged as critical tools for escaping "flatland"—the prevalence of planar, aromatic-heavy structures in drug discovery. 2-Azaspiro[3.5]nonane hydrochloride is a highly valuable building block that introduces a conformationally restricted, three-dimensional topology to target molecules.

However, the physicochemical nature of this compound demands rigorous environmental controls. As a secondary amine formulated as a hydrochloride salt (Molecular Formula: C8H16ClN; MW: 161.67 g/mol ), it exhibits a fundamental dichotomy common in preformulation: the salt form exponentially improves aqueous solubility but simultaneously introduces significant hygroscopicity[1]. The highly electronegative chloride ion actively attracts atmospheric water molecules via hydrogen bonding, which can lead to deliquescence, caking, and accelerated degradation if improperly stored[2].

As a Senior Application Scientist, I cannot overstate the importance of treating storage not as a passive requirement, but as an active preservation of the molecule's structural integrity.

Core Storage Directives

To maintain the chemical purity and physical form of 2-azaspiro[3.5]nonane hydrochloride, environmental variables must be strictly controlled. While short-term shipping (less than two weeks) at room temperature is generally permissible, long-term storage requires specific mitigation strategies against thermal and moisture-induced stress[3].

Quantitative Storage Parameters
ParameterRecommended ConditionScientific Causality
Temperature (Long-Term) 2°C to 8°CSuppresses the kinetic energy required for oxidative degradation and limits the thermodynamic solubility of ambient moisture into the solid matrix[3].
Temperature (Short-Term) Room Temperature (≤25°C)Acceptable for transit (< 14 days); extended exposure increases the risk of thermal decomposition[3].
Atmosphere Inert (Argon or Nitrogen)Displaces oxygen and atmospheric moisture, preventing N-oxide formation and hygroscopic water uptake.
Light Exposure Dark / Amber VialProtects against photon-induced radical initiation, which can trigger the degradation of the strained spirocyclic core[3].
Container Tightly Sealed, DesiccatedPrevents the common-ion effect and hydrolysis driven by the chloride counterion's affinity for water[4].

Degradation Pathways & Mechanistic Logic

Understanding how a compound degrades is prerequisite to preventing it. The stability of 2-azaspiro[3.5]nonane hydrochloride is primarily threatened by moisture ingress and thermal stress. When exposed to high relative humidity (RH), the hydrochloride salt acts as a moisture sink. This localized water creates a micro-environment where the pH can drop, potentially leading to the precipitation of the free base or facilitating hydrolytic cleavage of functionalized derivatives[4]. Furthermore, under fire or extreme thermal conditions, the compound decomposes to emit toxic fumes, including hydrogen chloride (HCl), carbon oxides, and nitrogen oxides[3].

StabilityPathway API 2-Azaspiro[3.5]nonane HCl (Solid State API) Moisture Moisture Ingress (High RH > 60%) API->Moisture Exposure to Ambient Air Heat Thermal Stress (>25°C) API->Heat Improper Temp Control Light Photon Exposure (UV/Vis Light) API->Light Clear Glass Container Stable Stable Storage (2-8°C, Argon, Dark) API->Stable Controlled Environment Hygro Hygroscopic Deliquescence (Cl- H-bonding) Moisture->Hygro Water Absorption Oxidation Oxidative Degradation (N-Oxide Formation) Heat->Oxidation Accelerated Kinetics Light->Oxidation Radical Initiation Degraded Degraded API (Loss of Purity / Caking) Hygro->Degraded Physical & Chemical Breakdown Oxidation->Degraded Impurity Generation

Caption: Diagram illustrating the environmental degradation pathways of 2-azaspiro[3.5]nonane hydrochloride.

Self-Validating Stability Protocol

To empirically verify the storage viability of a specific batch of 2-azaspiro[3.5]nonane hydrochloride, laboratories should execute a forced degradation and hygroscopicity profiling protocol. This methodology is designed as a self-validating system : physical mass changes are orthogonally cross-checked against chemical purity to ensure that weight gain is accurately attributed to moisture rather than oxidative addition.

Protocol: Accelerated Stability & Hygroscopicity Profiling

Objective: To determine the critical relative humidity (CRH) and thermal degradation kinetics of the API.

  • Step 1: Baseline Characterization (T=0)

    • Action: Analyze the pristine sample using High-Performance Liquid Chromatography (HPLC) for chemical purity and Karl Fischer (KF) titration for initial water content.

    • Causality: Establishes an absolute baseline. Without a verified T=0, subsequent degradation calculations are mathematically invalid.

  • Step 2: Dynamic Vapor Sorption (DVS)

    • Action: Place 10-20 mg of the sample in a DVS analyzer. Cycle the relative humidity from 0% to 90% RH at 25°C in 10% increments, holding each step until mass equilibrium is reached ( dm/dt < 0.002% / min).

    • Causality: DVS provides a highly precise, automated isotherm of moisture uptake. Because hydrochloride salts are prone to deliquescence[5], identifying the exact RH at which mass exponentially increases dictates the required packaging (e.g., Alu/Alu blisters vs. standard HDPE bottles).

  • Step 3: Accelerated Thermal Stress (ICH Guidelines)

    • Action: Store 500 mg aliquots in open glass vials within a stability chamber set to 40°C / 75% RH for 1, 3, and 6 months[6].

    • Causality: Simulates long-term degradation in a compressed timeframe. Open vials ensure the compound is fully challenged by the environmental humidity.

  • Step 4: Orthogonal Analysis

    • Action: Pull samples at predetermined time points. Run KF titration immediately, followed by HPLC analysis.

    • Causality: This is the self-validating step. If a sample shows a 5% mass increase but 0% change in HPLC purity, the degradation is purely physical (hygroscopic water uptake). If HPLC purity drops, chemical degradation (e.g., hydrolysis) has occurred.

Safety & Handling (PPE)

Because 2-azaspiro[3.5]nonane hydrochloride is a reactive amine salt, it presents specific occupational hazards. According to the Globally Harmonized System (GHS), it is classified under[3],:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard Operating Procedure for Handling:

  • Ventilation: Always handle within a certified fume hood or a localized exhaust ventilation system to avoid inhaling aerosolized dust[3].

  • PPE: Wear nitrile gloves (double-gloving recommended for bulk transfers), safety goggles with side-shields, and an impervious lab coat[3].

  • Spill Response: Do not use water initially, as it may cause the hygroscopic powder to cake and adhere to surfaces. Sweep up the solid carefully to avoid dust generation, then decontaminate the surface with an alcohol-based solvent[3].

References

  • Pharmaceutical Technology. "Salt Selection in Drug Development." PharmTech. Available at: [Link]

  • MDPI. "Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline." MDPI. Available at: [Link]

  • ResearchGate. "Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents." ResearchGate. Available at:[Link]

Sources

Exploratory

Comprehensive Analytical Strategy for 3-Isopropyl-2-azaspiro[3.5]nonane Hydrochloride: Purity, Stereochemistry, and Absolute Quantification

Introduction: The Rise of High-Fsp³ Spirocycles In contemporary medicinal chemistry, escaping "flatland" by incorporating highly three-dimensional scaffolds has become a proven strategy to improve clinical success rates....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of High-Fsp³ Spirocycles

In contemporary medicinal chemistry, escaping "flatland" by incorporating highly three-dimensional scaffolds has become a proven strategy to improve clinical success rates. Spirocyclic motifs are increasingly utilized in drug discovery to restrict molecular conformation, enhance binding affinity, and improve pharmacokinetic properties such as metabolic stability and solubility[1]. Recent in vivo studies have demonstrated the high utility of spirocyclic compounds in treating neurological, infectious, and metabolic diseases[2].

3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride (CAS 2940955-16-6) represents a highly functionalized bioisostere applicable in such advanced drug design paradigms[3][4]. Structurally, it consists of an azetidine ring spiro-fused to a cyclohexane ring, with an isopropyl group at the C3 position. This structural complexity introduces specific analytical challenges:

  • Lack of a Chromophore: The purely aliphatic nature of the spirocycle results in poor UV absorption, complicating standard HPLC-UV analysis.

  • Basic Nitrogen: The secondary amine in the azetidine ring (pKa ~9.5) strongly interacts with residual silanols on silica-based columns, leading to severe peak tailing.

  • Chirality: The C3 carbon bearing the isopropyl group is a stereocenter, necessitating rigorous enantiomeric excess (ee) determination.

To establish a robust, self-validating control strategy, we must deploy orthogonal analytical techniques: RP-HPLC coupled with Charged Aerosol Detection (CAD) for chemical purity, Chiral Supercritical Fluid Chromatography (SFC) for stereochemical purity, and quantitative NMR (qNMR) for absolute assay determination.

Analytical Workflow & Decision Logic

The following workflow illustrates the self-validating system used for the batch release of spirocyclic amine building blocks. Each technique includes a System Suitability Test (SST) to ensure the instrument is performing within specifications before sample data is accepted.

Workflow Sample 3-Isopropyl-2-azaspiro[3.5]nonane HCl (CAS 2940955-16-6) HPLC Chemical Purity HPLC-UV/CAD Sample->HPLC SFC Chiral Purity SFC-UV/MS Sample->SFC qNMR Absolute Assay 1H-qNMR Sample->qNMR SST_HPLC SST: Resolution > 2.0 Tailing Factor < 1.5 HPLC->SST_HPLC SST_SFC SST: Enantiomeric Resolution > 2.5 SFC->SST_SFC SST_qNMR SST: S/N > 250 Relaxation Delay > 5*T1 qNMR->SST_qNMR Decision Meets All Specifications? (Chem >98%, ee >99%, Assay >95%) SST_HPLC->Decision SST_SFC->Decision SST_qNMR->Decision Release Batch Release Generate COA Decision->Release Yes Investigate OOS Investigation LC-HRMS Impurity ID Decision->Investigate No

Figure 1: Comprehensive self-validating analytical workflow for spirocyclic amine batch release.

Step-by-Step Methodologies

Protocol 1: Chemical Purity by RP-HPLC-CAD

Rationale & Causality: Because 3-isopropyl-2-azaspiro[3.5]nonane lacks an extended π-conjugated system, UV detection at 210 nm is highly susceptible to baseline drift and fails to detect non-absorbing impurities. A Charged Aerosol Detector (CAD) provides a near-universal, mass-proportional response for all non-volatile species. Furthermore, HPLC analysis of basic azaspiro-derivatives requires a reversed-phase C18 column with an acidic mobile phase (e.g., 0.1% TFA) to ensure the basic amine remains protonated, thereby preventing secondary interactions and peak tailing[5].

Step-by-Step Execution:

  • System Preparation: Install a high-purity, end-capped C18 column (e.g., Waters XBridge C18, 4.6 × 150 mm, 3.5 µm). Set the column oven to 40°C to decrease mobile phase viscosity and improve mass transfer kinetics.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation: Dissolve 5.0 mg of the API in 1.0 mL of Diluent (Water:Acetonitrile 50:50 v/v).

  • Self-Validation (SST): Prepare a 0.1% sensitivity standard (5 µg/mL). Inject the blank, followed by the sensitivity standard. The CAD Signal-to-Noise (S/N) ratio for the 0.1% standard must be ≥ 10 to ensure the Limit of Quantitation (LOQ) is adequate for reporting impurities.

  • Gradient Program: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Data Analysis: Calculate purity by area percentage from the CAD chromatogram. Identify any impurity peaks by cross-referencing with LC-MS fragmentation patterns[5].

Protocol 2: Enantiomeric Purity by Chiral SFC

Rationale & Causality: The C3 position is chiral. Supercritical Fluid Chromatography (SFC) is the gold standard for chiral separations due to the low viscosity and high diffusivity of supercritical CO₂, which allows for high flow rates and rapid equilibration. To prevent the basic azetidine nitrogen from tailing on the acidic sites of the Chiral Stationary Phase (CSP), a basic additive is required in the co-solvent.

Step-by-Step Execution:

  • System Setup: Install an immobilized polysaccharide-based chiral column (e.g., Daicel Chiralpak IG, 4.6 × 250 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ with an isocratic co-solvent of 15% Methanol containing 0.2% Isopropylamine (IPA). Causality: The IPA competitively binds to the free silanols and chiral selector active sites, ensuring sharp peak shapes for the basic analyte.

  • Parameters: Set the Back Pressure Regulator (BPR) to 120 bar, column temperature to 35°C, and flow rate to 3.0 mL/min.

  • Self-Validation (SST): Inject a racemic standard of 3-isopropyl-2-azaspiro[3.5]nonane. The method is only validated if the resolution ( Rs​ ) between the (R)- and (S)-enantiomers is ≥ 2.5.

Protocol 3: Absolute Assay by ¹H-qNMR

Rationale & Causality: Chromatographic purity is relative (area %). To account for "invisible" mass (e.g., the HCl salt fraction, residual water, inorganic salts), absolute quantification via qNMR is required. qNMR is a primary ratio method that utilizes an internal standard (IS), eliminating the need for an identical reference standard of the API.

Step-by-Step Execution:

  • Standard Selection: Weigh ~5 mg of a certified Internal Standard (e.g., Maleic Acid TraceCERT®, purity ≥ 99.9%) and ~10 mg of the sample using a microbalance (d = 0.001 mg).

  • Sample Preparation: Co-dissolve both in 0.6 mL of D₂O.

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to at least 5 times the longest T1​ relaxation time of the quantified protons to ensure complete magnetization recovery between scans[5]. Use a 90° excitation pulse and acquire 64 scans.

  • Self-Validation (Orthogonal Integration): Calculate the assay twice using two different analyte signals (e.g., the isopropyl -CH₃ doublet at ~0.9 ppm and a distinct cyclohexane -CH₂- multiplet). If the calculated assays agree within ±1.0%, the integration is validated as free from underlying impurity overlap[5].

  • Calculation: Assay(%)=IIS​IAPI​​×NAPI​NIS​​×MWIS​MWAPI​​×WAPI​WIS​​×PIS​

    (Where I = Integral area, N = Number of protons, MW = Molecular weight, W = Weight, P = Purity of IS).

Data Presentation & Acceptance Criteria

To ensure batch-to-batch consistency for drug development applications, the following specifications must be met. The data is structured to provide a clear mass balance.

Table 1: Physicochemical Properties of 3-Isopropyl-2-azaspiro[3.5]nonane HCl

ParameterSpecification / Value
CAS Number 2940955-16-6
Molecular Formula C₁₁H₂₁N · HCl
Molecular Weight 203.75 g/mol (Base: 167.29 g/mol )
Physical Form White to off-white crystalline solid
Stereocenters 1 (C3 position of the azetidine ring)

Table 2: Validation & Batch Release Acceptance Criteria

Analytical TestMethodologyAcceptance Criteria
Chemical Purity RP-HPLC-CAD≥ 98.0% (Area %)
Enantiomeric Excess (ee) Chiral SFC-UV≥ 99.0%
Absolute Assay ¹H-qNMR95.0% – 102.0% (w/w)
Water Content Karl Fischer Titration≤ 1.0% (w/w)
Residual Solvents HS-GC-FIDComplies with ICH Q3C limits
Mass Balance Validation CalculationPurity (CAD) × Assay (qNMR) correlates within ± 2.0%

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery Taylor & Francis[Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists DNDi[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Integration of 3-Isopropyl-2-azaspirononane Hydrochloride in Medicinal Chemistry Workflows

Application Note: Integration of 3-Isopropyl-2-azaspiro[1]nonane Hydrochloride in Medicinal Chemistry Workflows Introduction & Scientific Rationale The transition from planar, achiral molecules to three-dimensional, sp³-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integration of 3-Isopropyl-2-azaspiro[1]nonane Hydrochloride in Medicinal Chemistry Workflows

Introduction & Scientific Rationale

The transition from planar, achiral molecules to three-dimensional, sp³-enriched architectures is a cornerstone of modern drug discovery[1]. The "Escape from Flatland" paradigm demonstrates that increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with improved clinical success rates, primarily by enhancing aqueous solubility, reducing off-target promiscuity, and improving overall pharmacokinetic profiles [2].

3-Isopropyl-2-azaspiro[1]nonane hydrochloride (CAS: 2940955-16-6) is a highly specialized spirocyclic amine building block. By incorporating this azaspiro scaffold into a drug candidate, medicinal chemists can restrict the conformational flexibility of the molecule while projecting functionality into three-dimensional space. This structural rigidity often leads to improved metabolic stability compared to traditional piperidine or pyrrolidine rings, as the sterically shielded spirocyclic core is significantly less susceptible to cytochrome P450-mediated α-oxidation.

Physicochemical Properties & Handling

Handling Causality: The compound is supplied as a hydrochloride salt to ensure long-term shelf stability and prevent atmospheric oxidation or degradation of the secondary amine. During synthesis, the free base must be generated in situ using an appropriate stoichiometric excess of a non-nucleophilic base (e.g., DIPEA or NaOtBu) to ensure the amine is nucleophilic enough to participate in coupling reactions.

Table 1: Physicochemical Profile of 3-Isopropyl-2-azaspiro[1]nonane Hydrochloride
PropertyValueImplication for Synthesis & Design
CAS Number 2940955-16-6Unique identifier for procurement and registry.
Molecular Formula C₁₁H₂₁N · HClRequires base neutralization prior to coupling.
Molecular Weight 203.75 g/mol Critical for calculating exact reaction stoichiometry.
Fsp³ 1.0 (100% sp³)Maximizes the 3D character of the resulting lead compound.
Form Solid (Powder)Hygroscopic; store in a desiccator to prevent water absorption.

Experimental Workflows & Protocols

The following protocols detail the integration of 3-Isopropyl-2-azaspiro[1]nonane into target scaffolds via two primary medicinal chemistry pathways: Amide Coupling and Buchwald-Hartwig Amination. Every step is designed as a self-validating system to ensure maximum yield and purity.

Protocol A: Amide Coupling (HATU-Mediated)

Objective: Conjugation of the azaspiro amine to a carboxylic acid drug core. Mechanistic Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered secondary amines. A 3.0 molar equivalent of DIPEA is critical: 1.0 eq neutralizes the HCl salt of the azaspiro compound, while the remaining 2.0 eq maintain the basic environment required for the deprotonation of the carboxylic acid and subsequent activation by HATU.

Step-by-Step Procedure:

  • Activation: In an oven-dried 20 mL scintillation vial, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Pre-stir: Stir the mixture at room temperature (25°C) for 15 minutes to allow the formation of the highly reactive OAt-ester intermediate.

  • Amine Addition: Add 3-Isopropyl-2-azaspiro[1]nonane hydrochloride (1.2 eq, 0.6 mmol) to the solution in one single portion.

  • Base Addition: Immediately add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) dropwise. Self-Validation: A slight color change (yellowing) typically occurs, indicating active coupling and neutralization.

  • Reaction: Stir the reaction mixture under an inert argon atmosphere for 12–16 hours at room temperature.

  • Work-up: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to efficiently partition and remove residual DMF, followed by a final brine wash (10 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: C-N bond formation between the azaspiro compound and an aryl/heteroaryl halide. Mechanistic Causality: The spirocyclic nature of the amine introduces significant steric bulk. Pd₂(dba)₃ combined with the electron-rich, bulky biaryl phosphine ligand RuPhos promotes efficient oxidative addition and reductive elimination. Sodium tert-butoxide (NaOtBu) is utilized as a strong base to simultaneously liberate the free amine from the HCl salt and facilitate the transmetalation step of the catalytic cycle.

Step-by-Step Procedure:

  • Preparation: In a 15 mL Schlenk tube, combine the Aryl Halide (1.0 eq, 0.5 mmol), 3-Isopropyl-2-azaspiro[1]nonane hydrochloride (1.2 eq, 0.6 mmol), Pd₂(dba)₃ (0.05 eq, 0.025 mmol), RuPhos (0.1 eq, 0.05 mmol), and NaOtBu (3.0 eq, 1.5 mmol).

  • Degassing: Seal the tube, evacuate, and backfill with Argon. Repeat this cycle three times to ensure strict oxygen-free conditions, which is mandatory to prevent palladium catalyst deactivation.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed Toluene via syringe.

  • Heating: Heat the reaction mixture in a pre-heated oil bath at 90°C for 12 hours with vigorous stirring.

  • Filtration: Cool the mixture to room temperature. Dilute with 10 mL of Dichloromethane (DCM) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the coupled spirocyclic product.

Expected Pharmacokinetic (ADME) Improvements

Replacing a flat, metabolically vulnerable ring (e.g., piperidine) with the 3-Isopropyl-2-azaspiro[1]nonane scaffold typically yields measurable improvements in ADME profiles.

Table 2: Comparative ADME Data (Theoretical Model based on Scaffold Hopping)
ParameterStandard Piperidine AnalogAzaspiro[1]nonane AnalogCausality for Improvement
Fsp³ ~0.35~0.55Increased saturation directly correlates with clinical success.
Aqueous Solubility < 10 µg/mL> 50 µg/mL3D structure disrupts planar crystal packing, lowering melting point.
HLM Stability (CLint) 85 µL/min/mg25 µL/min/mgSteric shielding of α-carbons prevents rapid P450 oxidation.
Lipophilicity (LogD) 3.82.9Reduced lipophilicity improves oral bioavailability and lowers toxicity.

Workflow Visualization

The following diagram illustrates the strategic integration of the azaspiro building block into a lead optimization campaign, mapping the logical relationship between structural liabilities and spirocyclic resolution.

G Hit Hit Compound (Planar, Low Fsp3) Strategy Scaffold Hopping (Bioisosteric Replacement) Hit->Strategy Identify ADME liabilities BuildingBlock 3-Isopropyl-2-azaspiro[3.5]nonane Hydrochloride Strategy->BuildingBlock Select spiro scaffold Reaction Amide / Buchwald-Hartwig Coupling (DIPEA base) BuildingBlock->Reaction Free-basing & Synthesis Lead Optimized Lead (3D Conformation) Reaction->Lead Structural enrichment ADME Improved ADME (↑ Solubility, ↑ Stability) Lead->ADME in vitro validation

Figure 1: Workflow for integrating 3-isopropyl-2-azaspiro[1]nonane into drug discovery pipelines.

References

  • Title: The use of spirocyclic scaffolds in drug discovery. Source: Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682 (2014). URL: [Link]

  • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Source: Journal of Medicinal Chemistry, 52(21), 6752-6756 (2009). URL: [Link]

Sources

Application

Application Note: 3-Isopropyl-2-azaspiro[3.5]nonane Hydrochloride in Modern Drug Discovery

Executive Briefing In contemporary medicinal chemistry, the "Escape from Flatland" paradigm has driven a shift away from planar, aromatic rings toward complex, three-dimensional architectures. Among these, spirocyclic am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

In contemporary medicinal chemistry, the "Escape from Flatland" paradigm has driven a shift away from planar, aromatic rings toward complex, three-dimensional architectures. Among these, spirocyclic amines have emerged as highly privileged scaffolds[1]. 3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride (CAS: 2940955-16-6) represents an advanced iteration of this class. By combining the rigid, sp3-rich core of an azaspirocycle with the steric bulk of an isopropyl group at the 3-position, this building block offers profound advantages in modulating physicochemical properties, enhancing metabolic stability, and securing novel intellectual property space[2].

As a Senior Application Scientist, I have designed this technical guide to provide researchers with the structural rationale, quantitative profiling, and self-validating protocols necessary to successfully integrate this hindered spirocycle into lead optimization campaigns.

Structural Rationale & Physicochemical Profiling

The Causality of Scaffold Selection

Traditional secondary amines, such as piperidines or pyrrolidines, are ubiquitous in drug discovery but suffer from well-documented liabilities: high lipophilicity, poor aqueous solubility, and vulnerability to Cytochrome P450 (CYP)-mediated oxidation at the α -carbon[3].

Replacing these flexible rings with a 3-isopropyl-2-azaspiro[3.5]nonane scaffold introduces two critical mechanistic advantages:

  • Enhanced 3D Vector Projection: The spirocyclic core forces the molecule into a rigid, orthogonal conformation. This increases the fraction of sp3-hybridized carbons ( Fsp3​ ), which statistically correlates with higher clinical success rates due to improved solubility and reduced off-target promiscuity[1].

  • Steric Shielding: The isopropyl group at the 3-position acts as a steric shield for the adjacent secondary amine. This specific substitution physically blocks CYP450 enzymes from accessing the α -C-H bonds, dramatically reducing the rate of N-dealkylation and oxidative clearance[3].

Quantitative Scaffold Comparison

The table below summarizes the theoretical physicochemical shifts observed when transitioning from traditional flat or flexible rings to the sterically hindered spirocycle.

Scaffold Topology Fsp3​ Fraction3D Vector ProjectionCYP450 Vulnerability ( α -Oxidation)Predicted HLM Stability ( t1/2​ )
Pyridine (Flat Aromatic)0.002D (Planar)Low (but suffers poor solubility)N/A
Piperidine (Flexible Ring)1.003D (Flexible)High (Exposed α -carbons)Short (<15 min)
2-Azaspiro[3.5]nonane 1.003D (Rigid)ModerateMedium (15-30 min)
3-Isopropyl-2-azaspiro[3.5]nonane 1.003D (Rigid, Shielded)Low (Sterically blocked) Long (>60 min)

Note: Values are representative estimates illustrating established structure-property relationships in spirocyclic bioisosterism.

G A Traditional Scaffold (e.g., Piperidine) B Metabolic Liability & Poor Solubility A->B C Bioisosteric Replacement (Escape from Flatland) B->C D 3-Isopropyl-2-azaspiro [3.5]nonane C->D E Increased 3D Rigidity D->E F Steric Shielding by Isopropyl D->F G Enhanced ADME Profile E->G F->G

Caption: Logical framework for bioisosteric replacement using 3-isopropyl-2-azaspiro[3.5]nonane.

Synthetic Integration: Amide Coupling Protocol

Causality Behind Experimental Choices

The compound is supplied as a hydrochloride salt to ensure long-term bench stability and prevent atmospheric oxidation. However, the presence of the 3-isopropyl group creates a highly hindered steric environment around the nucleophilic nitrogen. Standard carbodiimide coupling agents (e.g., EDC/HOBt) will typically fail or yield <20% conversion due to the inability of the hindered amine to attack the intermediate.

Therefore, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in conjunction with a strong, non-nucleophilic base (DIPEA ). HATU generates a highly reactive 7-azabenzotriazole active ester that overcomes the steric barrier, driving the reaction forward.

Step-by-Step Protocol (Self-Validating System)
  • Salt Dissociation & Activation:

    • In an oven-dried vial under nitrogen, dissolve the carboxylic acid of interest (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Nucleophilic Addition:

    • Add 3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride (1.1 eq) to the reaction mixture. The excess DIPEA serves a dual purpose: neutralizing the HCl salt to liberate the free base in situ, and maintaining the basic environment required for coupling.

    • Stir at 40°C for 12 hours. The slight elevation in temperature provides the kinetic energy needed to overcome the steric hindrance of the isopropyl group.

  • Self-Validation (QC Check):

    • Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and spike with 1 µg/mL Caffeine (Internal Standard).

    • Analyze via LC-MS. Validation logic: The reaction is deemed successful only if the extracted ion chromatogram (EIC) shows >95% consumption of the starting acid and the ratio of product mass to Caffeine IS mass is stable across duplicate injections.

  • Purification:

    • Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and purify via preparative HPLC to yield the final amide.

Workflow S1 Salt Dissociation (HCl Neutralization) S2 Amide Coupling (HATU/DIPEA) S1->S2 S3 Purification (Prep-HPLC QC) S2->S3 S4 ADME Profiling (HLM Stability) S3->S4

Caption: Step-by-step workflow for the synthetic incorporation and ADME profiling of the spirocycle.

In Vitro ADME Profiling: Microsomal Stability Protocol

To empirically prove the steric shielding effect of the 3-isopropyl group, the synthesized derivative must be subjected to a Human Liver Microsome (HLM) stability assay.

Causality Behind Experimental Choices

Microsomal assays measure the intrinsic clearance ( CLint​ ) driven by Phase I metabolic enzymes (primarily CYP450s). By supplementing the assay with NADPH (a required cofactor for CYP activity), we isolate oxidative metabolism. The rigid spirocycle combined with the isopropyl shield should yield a significantly prolonged half-life ( t1/2​ ) compared to unshielded analogs.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, combine the test compound with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL).

  • Self-Validation Controls (Critical):

    • Positive Control: Verapamil (known rapid CYP clearance).

    • Negative Control: Warfarin (known CYP stability).

    • Assay Validity Rule: If Verapamil t1/2​ exceeds 20 minutes, or Warfarin shows >10% degradation, the NADPH regenerating system has failed, and the entire plate must be rejected. This internal logic prevents false-positive stability reporting.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Time-Course Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate t1/2​ using the natural log of the percentage of compound remaining versus time.

References

  • French-Ukrainian Journal of Chemistry. "oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." French-Ukrainian Journal of Chemistry, 2023. Available at:[Link]

Sources

Method

Application Notes: Characterizing 3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride in Cell-Based Assays

Introduction The azaspiro[3.5]nonane scaffold is a recognized motif in medicinal chemistry, with derivatives showing a range of biological activities.[1][2] This document provides a detailed protocol for the initial char...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The azaspiro[3.5]nonane scaffold is a recognized motif in medicinal chemistry, with derivatives showing a range of biological activities.[1][2] This document provides a detailed protocol for the initial characterization of the novel compound, 3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride, in relevant cell-based assays. As the specific mechanism of action for this compound is uncharacterized, a tiered approach is recommended, beginning with general cell health assessments and progressing to more specific functional assays.

Given the structural features of the molecule, it is hypothesized to interact with a G-protein coupled receptor (GPCR). GPCRs are a major class of drug targets that regulate a vast array of physiological processes by modulating the levels of intracellular second messengers, such as cyclic AMP (cAMP).[3][4][5] Therefore, this protocol will focus on assays to determine the compound's effect on cell viability and its potential role as a modulator of GPCR signaling, a common target for such scaffolds.[2]

PART 1: General Cell Health and Cytotoxicity Assessment

A fundamental first step in characterizing any new compound is to determine its effect on cell viability.[6][7] This establishes a therapeutic window and informs the concentration range for subsequent functional assays. Assays that measure metabolic activity are common and reliable indicators of cell health.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells, forming a purple formazan product.

Materials:

  • HEK293 cells (or other cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of 3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride in culture medium. A suggested starting range is from 0.1 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

ParameterRecommended Condition
Cell LineHEK293
Seeding Density5,000-10,000 cells/well
Compound Concentration0.1 µM - 100 µM
Incubation Time24, 48, or 72 hours
ReadoutAbsorbance at 570 nm

PART 2: Functional Characterization - GPCR Signaling

Assuming the compound is not overtly cytotoxic at lower concentrations, the next step is to investigate its effect on a relevant signaling pathway. Based on its chemical structure, we will explore its potential as a GPCR antagonist. A common method to assess GPCR activation is to measure the intracellular accumulation of second messengers, like cAMP.[4]

Workflow for GPCR Antagonist Profiling

GPCR_Antagonist_Workflow A Prepare Cell Culture (e.g., HEK293 expressing a Gs-coupled GPCR) B Pre-incubate with 3-Isopropyl-2-azaspiro[3.5]nonane HCl (Test Compound) A->B C Stimulate with known GPCR Agonist (e.g., Isoproterenol) B->C D Lyse Cells and Measure Intracellular cAMP Levels C->D E Data Analysis: Determine IC50 of Antagonist D->E

Caption: Workflow for assessing the antagonist activity of a test compound on a Gs-coupled GPCR.

Protocol 2: cAMP Measurement Assay

This protocol describes an antagonist assay format where the ability of 3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride to inhibit agonist-induced cAMP production is measured.[8] Commercially available kits, such as the cAMP-Glo™ Assay, provide a sensitive and high-throughput method for measuring cAMP levels.[9][10]

Materials:

  • HEK293 cells stably expressing a Gs-coupled GPCR (e.g., β2-adrenergic receptor)

  • DMEM with 10% FBS

  • 3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride

  • Known GPCR agonist (e.g., Isoproterenol)

  • Forskolin (as a positive control for adenylate cyclase activation)[8]

  • cAMP-Glo™ Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Seed the engineered HEK293 cells in a white, opaque 96-well plate at a density of 5,000-10,000 cells per well and culture overnight.

  • Prepare serial dilutions of 3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride.

  • Remove the culture medium and add the compound dilutions to the cells. Incubate for 15-30 minutes at 37°C.

  • Add a fixed concentration of the known agonist (typically the EC80 concentration, which gives 80% of the maximal response) to the wells. Also include control wells with agonist only and vehicle only.

  • Incubate for 15-30 minutes at 37°C.

  • Perform the cAMP measurement following the manufacturer's instructions for the cAMP-Glo™ Assay. This typically involves adding a lysis buffer followed by a detection solution containing luciferase.[9]

  • Measure luminescence using a microplate reader.

Data Analysis: The luminescence signal is inversely proportional to the cAMP concentration.[9] Calculate the percentage of inhibition of the agonist response by the test compound. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

ParameterRecommended Condition
Cell LineHEK293 with stable GPCR expression
Seeding Density5,000-10,000 cells/well
Test Compound Conc.0.01 µM - 30 µM
Agonist ConcentrationEC80
ReadoutLuminescence

PART 3: Mechanistic Insights - Gs Signaling Pathway

Understanding the mechanism of action requires placing the compound within the context of a biological pathway. For a Gs-coupled GPCR antagonist, the compound would be expected to block the cascade leading to cAMP production.

Diagram of a Gs-Coupled GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist GPCR Gs-Coupled GPCR Agonist->GPCR Activates Antagonist 3-Isopropyl-2-azaspiro[3.5]nonane HCl Antagonist->GPCR Blocks G_protein Gs Protein (α, β, γ) GPCR->G_protein Activates AC Adenylate Cyclase ATP ATP G_protein->AC Activates cAMP cAMP ATP:e->cAMP:w PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Sources

Application

Application Notes and Protocols for the Antiviral Evaluation of 3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The emergence of novel and drug-resistant viral pathogens necessitates the continuous exploration...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The emergence of novel and drug-resistant viral pathogens necessitates the continuous exploration of new chemical entities for antiviral drug discovery. Azaspiro compounds have emerged as a promising class of molecules with demonstrated activity against a range of viruses.[1][2][3] This document provides a comprehensive guide for the in vitro evaluation of 3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride , a novel azaspiro compound, for its potential antiviral activity. These application notes and protocols are designed to provide researchers with a robust framework for initial screening, potency determination, and preliminary mechanism of action studies. The methodologies described herein are grounded in established virological techniques and emphasize scientific rigor and data integrity.

Introduction: The Rationale for Investigating Azaspiro Compounds as Antivirals

The unique three-dimensional architecture of spirocyclic systems, including azaspiro compounds, offers a distinct advantage in drug discovery by enabling the exploration of novel chemical space. This structural complexity can lead to enhanced target specificity and improved pharmacological properties.[4] Several studies have highlighted the antiviral potential of azaspiro derivatives. For instance, certain azaspiro dihydrotriazines have shown potent activity against influenza viruses by targeting the host factor dihydrofolate reductase (DHFR).[1] Other spirocyclic compounds have demonstrated inhibitory effects on coronaviruses and influenza virus fusion.[2][3] Furthermore, some dispiro compounds have been found to inhibit viral replication by blocking the interaction between the virus and host cell surface heparan sulfate proteoglycans.[5]

Given these precedents, 3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride warrants investigation as a potential antiviral agent. The systematic evaluation of its efficacy and safety profile is a critical first step in determining its therapeutic potential. This guide outlines a logical, step-by-step approach to this evaluation.

Foundational Concepts in Antiviral Testing

A successful antiviral drug discovery campaign relies on a clear understanding of key parameters and the assays used to measure them.

  • Cytotoxicity (CC50): Before assessing antiviral activity, it is crucial to determine the concentration of the compound that is toxic to the host cells.[6] The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces the viability of uninfected host cells by 50%.[7] This is a critical baseline, as a compound that kills the host cells will indirectly inhibit viral replication, leading to false-positive results.[6][8]

  • Antiviral Efficacy (EC50): The 50% effective concentration (EC50) is the concentration of the compound that inhibits viral replication by 50%.[7][9] This is a measure of the compound's potency.

  • Selectivity Index (SI): The selectivity index is a crucial metric for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the CC50 to the EC50 (SI = CC50 / EC50).[7] A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells, suggesting a more favorable safety profile.

The following sections detail the protocols for determining these key parameters for 3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride.

Experimental Workflow for Antiviral Evaluation

A logical and sequential experimental workflow is essential for the efficient and accurate assessment of a novel compound's antiviral properties. The proposed workflow for 3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride is as follows:

Antiviral_Workflow A Compound Preparation (3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride) B Cytotoxicity Assay (CC50) on Host Cells A->B C Antiviral Activity Assay (EC50) (e.g., Plaque Reduction Assay) A->C D Data Analysis: Calculate CC50, EC50, and Selectivity Index (SI) B->D C->D F Decision Point: Promising SI? D->F E Preliminary Mechanism of Action Studies (e.g., Time-of-Addition Assay) G Further Development (e.g., in vivo studies) E->G F->E Yes H Stop/Redesign F->H No

Sources

Method

Application Note &amp; Protocol: Comprehensive Analytical Strategies for Monitoring the Synthesis of 7-Azaspiro[3.5]nonane

Abstract This document provides a detailed guide to the analytical methodologies essential for monitoring the synthesis of 7-azaspiro[3.5]nonane, a valuable spirocyclic scaffold in medicinal chemistry.[1][2] Recognizing...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide to the analytical methodologies essential for monitoring the synthesis of 7-azaspiro[3.5]nonane, a valuable spirocyclic scaffold in medicinal chemistry.[1][2] Recognizing the criticality of this building block, we present a multi-faceted analytical approach encompassing both offline and online techniques to ensure robust reaction monitoring, impurity profiling, and final product characterization. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to empower researchers in drug discovery and development. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside an introduction to Process Analytical Technology (PAT) for real-time process understanding.

Introduction: The Synthetic Challenge of 7-Azaspiro[3.5]nonane

The synthesis of 7-azaspiro[3.5]nonane often involves multi-step sequences, with a common route being the reduction of an N-protected lactam precursor, such as N-Boc-7-azaspiro[3.5]nonan-8-one, using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).[3][4] While effective, this reduction can be fraught with challenges, including the formation of over-reduction byproducts or ring-opened impurities.[3] Therefore, meticulous analytical monitoring is not merely a quality control step but an integral part of process development and optimization. This guide provides the analytical framework to navigate these synthetic challenges effectively.

Core Analytical Techniques: A Multi-Modal Approach

A combination of chromatographic and spectroscopic techniques is paramount for a comprehensive understanding of the reaction progress and product purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity

HPLC is a cornerstone for monitoring the conversion of starting materials and the emergence of the product. Due to the basic nature of 7-azaspiro[3.5]nonane, specific considerations are necessary to achieve optimal chromatography.

Causality behind Method Choices:

  • Reversed-Phase Chromatography: C18 columns are the workhorse for separating organic molecules of moderate polarity.[5] The non-polar stationary phase allows for the retention and separation of the reactants, intermediates, and the final product based on their hydrophobicity.

  • Acidified Mobile Phase: Basic compounds like 7-azaspiro[3.5]nonane can exhibit poor peak shape (tailing) on silica-based columns due to interactions with residual acidic silanol groups.[5] Using an acidic mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) protonates the amine, ensuring it is in a single ionic form and minimizing these secondary interactions, leading to sharper, more symmetrical peaks.[5]

  • Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) is often employed to elute compounds with a wide range of polarities within a reasonable timeframe, from the more polar starting materials to the less polar product.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Reaction Aliquot Quench Quench Reaction Prep->Quench Dilute Dilute with Mobile Phase Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject onto C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Reactants & Product Integrate->Quantify

Caption: HPLC analysis workflow for reaction monitoring.

Protocol 1: HPLC Method for 7-Azaspiro[3.5]nonane Reaction Monitoring

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 min, hold for 2 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

Step-by-Step Protocol:

  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by adding it to 1 mL of Mobile Phase A. Dilute further if necessary to be within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.[5]

  • Injection and Data Acquisition: Inject the prepared sample and acquire the chromatogram.

  • Data Analysis: Identify the peaks corresponding to the starting material, intermediates, and the 7-azaspiro[3.5]nonane product based on their retention times (determined by injecting standards). Integrate the peak areas to calculate the percentage conversion and relative purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification

GC-MS is a powerful tool for assessing the purity of the final product and for identifying volatile impurities that may not be readily detected by HPLC.

Causality behind Method Choices:

  • Capillary Column: A non-polar column, such as a DB-5ms, is suitable for the separation of a wide range of non-polar to moderately polar compounds.[5]

  • Electron Ionization (EI): EI is a hard ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation of unknown impurities.[5] Cyclic amines typically show a discernible molecular ion peak and a prominent [M-1]+ peak from the loss of a hydrogen atom alpha to the nitrogen.[5]

Protocol 2: GC-MS for Purity Analysis of 7-Azaspiro[3.5]nonane

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 40-450

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of the crude or purified product (approx. 1 mg) in a suitable solvent like dichloromethane or methanol (1 mL).[5]

  • System Blank: Perform a blank injection with the solvent to ensure the system is clean.[5]

  • Injection and Data Acquisition: Inject the prepared sample and acquire the total ion chromatogram (TIC) and mass spectra.[5]

  • Data Analysis: Identify the peak for 7-azaspiro[3.5]nonane by its retention time and mass spectrum. Analyze the mass spectra of any other peaks to identify potential impurities by comparing them to a spectral library or through manual interpretation of fragmentation patterns. Calculate purity based on the area percentage of the main peak in the TIC.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis

NMR spectroscopy is indispensable for the unambiguous structural confirmation of the final product and can also be used for quantitative analysis (qNMR).

Causality behind Method Choices:

  • ¹H and ¹³C NMR: These experiments provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of the spirocyclic structure.[6][7]

  • 2D NMR (COSY, HSQC): Correlation spectroscopy (COSY) reveals proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. These experiments are crucial for assigning all signals in complex molecules.[8][9]

  • Quantitative NMR (qNMR): By adding a certified internal standard with a known concentration, the absolute purity of the 7-azaspiro[3.5]nonane can be determined with high accuracy. The integral of a well-resolved signal from the analyte is compared to the integral of a signal from the internal standard.[5]

Protocol 3: qNMR for Purity Determination of 7-Azaspiro[3.5]nonane

Parameter Condition
Spectrometer 400 MHz or higher
Solvent CDCl₃ or D₂O (depending on salt form)
Internal Standard Maleic acid or other suitable standard with non-overlapping signals
Pulse Program Standard quantitative ¹H experiment (e.g., with a long relaxation delay)
Number of Scans 16 or higher for good signal-to-noise

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh a known amount of the 7-azaspiro[3.5]nonane sample and the internal standard into an NMR tube. Add the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a pulse program with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons.

  • Data Processing: Process the spectrum with careful phasing and baseline correction.

  • Calculation: Integrate a well-resolved signal from 7-azaspiro[3.5]nonane and a signal from the internal standard. Calculate the purity using the following formula:[5] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass.

Advanced Monitoring: Process Analytical Technology (PAT)

For process optimization and scale-up, Process Analytical Technology (PAT) provides real-time insights into reaction kinetics and mechanisms.[10][11] In-situ spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products directly in the reaction vessel.[12][13][14]

Logical Relationship for PAT Implementation

PAT_Logic cluster_pat Process Analytical Technology (PAT) RealTime Real-Time In-Situ Monitoring (FT-IR, Raman) ProcessUnderstanding Enhanced Process Understanding (Kinetics, Intermediates) RealTime->ProcessUnderstanding Provides Data ProcessControl Improved Process Control (Endpoint, Deviations) ProcessUnderstanding->ProcessControl Enables ProductQuality Consistent Product Quality & Higher Yield ProcessControl->ProductQuality Ensures

Caption: The logical progression from real-time monitoring to improved product quality using PAT.

While detailed protocols for PAT are highly specific to the reactor setup and instrumentation, the general principle involves inserting a probe into the reaction mixture and collecting spectra at regular intervals.[13] The disappearance of a key vibrational band from the starting material (e.g., the C=O stretch of the lactam in FT-IR) and the appearance of bands corresponding to the product can be trended over time to generate a kinetic profile of the reaction.

Method Validation: Ensuring Trustworthy Data

All analytical methods used for product release must be validated to ensure they are suitable for their intended purpose.[15][16][17][18] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[17]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16]

  • Accuracy: The closeness of the test results to the true value.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[17]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[18]

Conclusion

The successful synthesis and development of 7-azaspiro[3.5]nonane relies on a robust and well-designed analytical strategy. By integrating HPLC for reaction monitoring, GC-MS for purity and impurity identification, and NMR for structural confirmation and quantitative analysis, researchers can gain a comprehensive understanding of their chemical process. Furthermore, the adoption of PAT principles can facilitate a deeper understanding of reaction kinetics, leading to more efficient and controlled manufacturing processes. The protocols and insights provided in this guide are intended to equip scientists with the necessary tools to ensure the quality and consistency of this important chemical entity.

References

  • Benchchem. (n.d.). Technical Support Center: Analytical Methods for 7-Azaspiro[3.5]nonane Reactions.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane.
  • Benchchem. (n.d.). Technical Support Center: Efficient Synthesis of 7-Azaspiro[3.5]nonane.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • Analytical method validation: A brief review. (2022, November 8).
  • IntuitionLabs. (2026, January 7). PAT Sensors for Real-Time Reaction Monitoring in Pharma.
  • Analytical method validation: are your analytical methods suitable for intended use? (2023, April 13).
  • Spectroscopy Online. (2020, November 16). Seven Essential Steps for In Situ Reaction Monitoring.
  • ResearchGate. (2025, August 6). An improved synthesis of 2-oxa-7-azaspiro[4][16]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. Retrieved from

  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer.
  • Sigma-Aldrich. (n.d.). Real-Time Monitoring & Control in Biopharmaceuticals.
  • ACS Publications. (2025, August 15). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction | Analytical Chemistry.
  • Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • MDPI. (2023, March 17). Recent Advances in Synthetic Routes to Azacycles.
  • ResearchGate. (n.d.). Efficient and simple HPLC method for spiramycin determination in urine samples and in pharmaceutical tablets.
  • Royal Society of Chemistry. (n.d.). In situ reactive extraction with oleic acid for process intensification in amine transaminase catalyzed reactions.
  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. (n.d.).
  • PMC. (n.d.). Time‐Resolved In Situ Monitoring of Mechanochemical Reactions.
  • Bruker. (n.d.). Reaction Monitoring.
  • Journal for ReAttach Therapy and Developmental Diversities. (n.d.). Process Analytical Technology (PAT): Enhancing Quality and Efficiency in Pharmaceutical Development and Production.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • Scope. (n.d.). Analytical Methods.
  • American Pharmaceutical Review. (2012, May 4). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production.
  • MDPI. (2020, October 30). Analytical Chemistry in the 21st Century: Challenges, Solutions, and Future Perspectives of Complex Matrices Quantitative Analyses in Biological/Clinical Field.
  • Max-Planck-Gesellschaft. (n.d.). NMR-Based Structure Characterization.
  • ACS Publications. (2025, January 6). Analytical Chemistry Vol. 97 No. 1.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
  • PMC. (n.d.). NMR Spectroscopy for Metabolomics Research.
  • Eurofins. (n.d.). Analytical Method Summaries.
  • Thermo Fisher Scientific. (n.d.). EPA Analytical Methods.
  • MDPI. (2020, February 2). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ARPI - UNIPI. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in.
  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Characterization of polymers by NMR. (n.d.).
  • ResearchGate. (2016, April 8). (PDF) Synthesis and Antimicrobial Evaluations of Novel Spiro Cyclic 2-Oxindole Derivatives of N-(1H-Pyrazol-5-Yl).
  • Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria. (n.d.).
  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • PMC. (n.d.). Routes to Advanced Intermediates in the Synthesis of Tetracarbocyclic Sesquiterpenoids Daphnenoid A and Artatrovirenols A and B.
  • ResearchGate. (2026, January 31). Spirorocyclic compound NMR challenge | Request PDF.

Sources

Application

High-Throughput Enantioselective Synthesis of Azaspiro[n.2]alkanes via Rhodium-Catalyzed Cyclopropanation

Strategic Context and Bioisosteric Relevance In contemporary medicinal chemistry, the transition from flat, sp²-rich aromatic rings to sp³-rich three-dimensional scaffolds is a proven strategy to improve pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Bioisosteric Relevance

In contemporary medicinal chemistry, the transition from flat, sp²-rich aromatic rings to sp³-rich three-dimensional scaffolds is a proven strategy to improve pharmacokinetic properties, including aqueous solubility and metabolic stability. Azaspiro[n.2]alkanes (such as azaspiro[1]hexanes and azaspiro[4.2]heptanes) have emerged as highly valuable bioisosteres for piperidines, pyrrolidines, and various aromatic heterocycles.

Despite their utility, accessing these spirocyclopropanes with high diastereo- and enantioselectivity has historically been a significant synthetic bottleneck[2]. Traditional methods like the Corey-Chaykovsky reaction or phosphorus-mediated ring closures generally lack robust asymmetric control[2]. Recently, the application of chiral dirhodium tetracarboxylate catalysts for the cyclopropanation of exocyclic olefins (azacyclomethylidenes) using donor/acceptor carbenes has provided a stereodivergent, high-yielding solution to this challenge[2].

Mechanistic Causality and Catalyst Design

The core of this methodology relies on the generation of a transient, highly electrophilic rhodium carbenoid intermediate.

The Catalytic Cycle
  • Initiation : The chiral dirhodium catalyst, optimally Rh₂(S-p-PhTPCP)₄, reacts with an aryldiazoacetate.

  • Extrusion : Nitrogen gas is extruded, forming the metal-stabilized donor/acceptor carbene.

  • Stereoselective Transfer : The exocyclic alkene (azacyclomethylidene) approaches the carbenoid. The stereochemical outcome is strictly dictated by the chiral pocket of the dirhodium ligands.

  • Turnover : Following ring closure, the azaspiro[n.2]alkane dissociates, regenerating the catalyst[3].

CatalyticCycle A Rh2(S-pPhTPCP)4 Catalyst B Aryldiazoacetate Addition A->B Initiation C Rhodium Carbenoid Intermediate B->C - N2 (Extrusion) D Azacyclomethylidene Coordination C->D Alkene Approach E Stereoselective Carbene Transfer D->E Ring Closure F Azaspiro[n.2]alkane Product E->F Dissociation F->A Catalyst Regeneration

Catalytic cycle of Rh(II)-mediated cyclopropanation for azaspiro[n.2]alkane synthesis.

Why Rh₂(S-p-PhTPCP)₄?

The selection of the catalyst is the most critical parameter. Computational and empirical studies reveal that the cyclopropanation occurs under non-Curtin-Hammett conditions[4]. The stereoselectivity is governed entirely by how the substrate fits into the chiral pocket generated by the ligands[3]. While C4-symmetric phthalimido-derived catalysts yield moderate enantioselectivity (70–86% ee), they fail to control the endo/exo approach, resulting in poor diastereomeric ratios (d.r. of 1.2:1 to 2.4:1)[5]. In contrast, the C2-symmetric Rh₂(S-p-PhTPCP)₄ provides a highly restrictive chiral environment that locks the trajectory of the alkene, routinely delivering >20:1 d.r. and up to 99% ee[5]. Remarkably, this catalyst is robust enough to achieve up to 83,000 turnovers (TON)[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst architecture and stereochemical outcomes during the optimization of non-symmetrical azacyclomethylidenes[5].

Catalyst ArchitectureExample CatalystYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Mechanistic Observation
C4-Symmetric PhthalimidoRh₂(S-PTTL)₄65 - 75%1.2:1 to 2.4:170 - 86%Poor endo/exo discrimination of the alkene approach[5].
C2-Symmetric Triarylcyclopropanecarboxylate Rh₂(S-p-PhTPCP)₄ 80% >20:1 99% Optimal chiral pocket fit; highly restrictive trajectory[5].

Standardized Experimental Protocol

This protocol describes the highly enantioselective cyclopropanation of an N-protected azacyclomethylidene (e.g., N-Boc-3-methylenepyrrolidine) with an aryldiazoacetate.

Workflow S1 1. Preparation Dry Solvent & Catalyst/Alkene S2 2. Inert Atmosphere Argon Purge S1->S2 S3 3. Syringe Pump Diazo Addition (1-2 h) S2->S3 S4 4. Reaction Stir until Diazo Consumed S3->S4 S5 5. Isolation Flash Silica Chromatography S4->S5

Step-by-step experimental workflow for Rh-catalyzed azaspirocyclopropanation.

Materials Required
  • Alkene : N-protected azacyclomethylidene (1.0 equiv, typically 0.5 mmol).

  • Carbene Source : Aryldiazoacetate (1.2 - 1.5 equiv).

  • Catalyst : Rh₂(S-p-PhTPCP)₄ (0.001 to 1.0 mol%, depending on desired scale and TON)[3].

  • Solvent : Anhydrous Dichloromethane (DCM) or Dimethyl Carbonate (DMC)[6].

Step-by-Step Methodology
  • System Preparation (Moisture Exclusion) : Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon. Causality: Trace water acts as a competing nucleophile, reacting with the rhodium carbenoid to form O-H insertion byproducts, which drastically reduces the yield of the target azaspiro[n.2]alkane.

  • Reagent Dissolution : Add the azacyclomethylidene (0.5 mmol) and Rh₂(S-p-PhTPCP)₄ (0.005 mmol, 1.0 mol%) to the flask. Dissolve the mixture in 3.0 mL of anhydrous DCM. Stir at room temperature (or optimized temperature, e.g., 60 °C if using DMC[6]).

  • Syringe Pump Addition : Dissolve the aryldiazoacetate (0.6 mmol, 1.2 equiv) in 2.0 mL of anhydrous DCM. Load this solution into a gas-tight syringe. Use a syringe pump to add the diazo solution dropwise to the reaction mixture over 1 to 2 hours. Causality: Slow addition maintains a low steady-state concentration of the diazo compound. This prevents the carbenoid from reacting with unreacted diazoacetate, which would lead to carbene dimerization byproducts (fumarates/maleates).

  • Reaction Monitoring (Self-Validation) : After the addition is complete, continue stirring for 30 minutes. Validate reaction completion by TLC or by monitoring the disappearance of the characteristic diazo IR stretch at ~2100 cm⁻¹.

  • Workup and Isolation : Concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure azaspiro[n.2]alkane.

  • Stereochemical Assignment : Validate the diastereoselectivity via ¹H NMR. The major diastereomer can be readily assigned by observing the distinctive upfield shielding of the cyclopropyl methylene protons that are cis to the aryl substituent[5].

Troubleshooting & Critical Parameters

  • Catalyst Poisoning : Ensure the azacyclomethylidene substrate does not contain free basic amines or thiols. Unhindered Lewis basic sites will irreversibly coordinate to the axial positions of the Rh(II) paddlewheel complex, poisoning the catalyst. Always use N-protected substrates (e.g., N-Boc, N-Cbz, or N-Ts).

  • Low Diastereoselectivity : If d.r. drops, verify the integrity of the catalyst. The C2-symmetric pocket of Rh₂(S-p-PhTPCP)₄ is essential[3]. Using a degraded catalyst or shifting to a less sterically demanding solvent can alter the transition state geometry.

  • Safety Warning : Aryldiazoacetates are energetic compounds. Avoid using ground glass joints that can cause friction, and always utilize a blast shield when scaling up the reaction beyond 5 mmol.

References

  • Sailer, J. K., Ly, D., Wang, A., Musaev, D. G., & Davies, H. M. L. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis, 15(17), 15253-15260.[Link]

  • Davies Research Group, Emory University. C-H Functionalization and Catalyst Design. [Link]

  • ChemRxiv Preprint Record. Enantioselective and Diastereoselective Synthesis of Spiroazabicyclo[2.n]alkanes by Rhodium-Catalyzed Cyclopropanations.[Link]

Sources

Method

Mastering the Challenge: A Guide to Preparing Stock Solutions of Poorly Water-Soluble Compounds

Abstract The Critical Importance of Proper Solubilization The aqueous solubility of a compound is a critical determinant of its biological activity in in vitro and in vivo models.[4] Poorly soluble compounds often exhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Critical Importance of Proper Solubilization

The aqueous solubility of a compound is a critical determinant of its biological activity in in vitro and in vivo models.[4] Poorly soluble compounds often exhibit low and variable bioavailability, hindering the accurate assessment of their therapeutic potential.[1][][3] The primary goal of preparing a stock solution is to create a concentrated, homogenous liquid form of the compound that can be accurately and reproducibly diluted into aqueous experimental media. Failure to achieve complete solubilization can result in:

  • Compound Precipitation: The compound "crashing out" of the solution upon dilution into an aqueous buffer, leading to an unknown and lower-than-intended final concentration.[5][6]

  • Inaccurate Dosing: Inconsistent and non-reproducible results in biological assays.

  • Misinterpretation of Data: False negatives or an underestimation of a compound's potency.

This guide will equip you with the knowledge to navigate these challenges effectively.

Foundational Principles: Understanding Solubility

The adage "like dissolves like" is the fundamental principle governing solubility. A solute's ability to dissolve in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Water, a highly polar solvent, readily dissolves polar molecules. However, many drug-like molecules are non-polar (lipophilic), leading to their poor aqueous solubility.[7]

Several strategies can be employed to overcome this hurdle, primarily by modifying the solvent environment to be more favorable for the non-polar compound. These techniques include the use of co-solvents, pH adjustment, and the inclusion of solubilizing agents.

Strategic Approaches to Solubilization

The selection of an appropriate solubilization strategy is contingent on the physicochemical properties of the compound and the requirements of the downstream application.

Co-solvency: The Primary Tool

The addition of a water-miscible organic solvent, or co-solvent, is the most common and straightforward method to dissolve poorly water-soluble compounds.[5][8][9] Co-solvents work by reducing the polarity of the aqueous solution, thereby decreasing the interfacial tension between the water and the hydrophobic compound.[10][11][12]

Commonly Used Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent with an exceptional ability to dissolve a wide array of both polar and non-polar compounds.[6][13][14] It is a staple in biological research, particularly for high-throughput screening and cell-based assays.[14]

  • Ethanol: A polar protic solvent that is less toxic than DMSO and is often used in formulations for in-vivo studies.[][8]

  • Polyethylene Glycols (PEGs): A family of water-miscible polymers of varying molecular weights (e.g., PEG300, PEG400) that are commonly used as co-solvents in pharmaceutical formulations.[][3][5][8]

  • Dimethylformamide (DMF) and Dimethylacetamide (DMA): Strong, polar aprotic solvents with high solubilizing capacity, but their use is often limited by their higher toxicity compared to DMSO.[][5]

Table 1: Properties of Common Co-solvents

SolventFormulaPolarityKey Features & Considerations
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHighly Polar AproticExcellent and versatile solvent; hygroscopic; can affect cell differentiation and protein stability at concentrations >0.5%.[6][13][14]
EthanolC₂H₅OHPolar ProticLess toxic than DMSO; commonly used in in-vivo formulations; can cause protein denaturation at high concentrations.[][8]
Polyethylene Glycol (PEG 300/400)H−(O−CH₂−CH₂)n−OHPolarLow toxicity; frequently used in pharmaceutical formulations; viscous.[][3][5][8]
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticHigh solubilizing power; more toxic than DMSO.[][5]
pH Adjustment: Exploiting Ionizable Groups

For compounds with ionizable functional groups (i.e., weak acids or bases), adjusting the pH of the solution can significantly increase solubility.[][5][15] By converting the compound into its charged (salt) form, its interaction with the polar water molecules is enhanced.

  • Weakly Acidic Compounds: Increasing the pH (making the solution more basic) will deprotonate the acidic group, forming an anionic salt that is often more water-soluble.

  • Weakly Basic Compounds: Decreasing the pH (making the solution more acidic) will protonate the basic group, forming a cationic salt that is often more water-soluble.

This technique is simple and effective but requires consideration of the compound's stability at different pH values and the buffering capacity of the final experimental medium.[][8]

Other Advanced Techniques

While co-solvency and pH adjustment are the most accessible methods, other techniques are employed in drug formulation and development:

  • Surfactants: Amphiphilic molecules that form micelles in aqueous solutions. Poorly soluble compounds can be encapsulated within the hydrophobic core of these micelles, increasing their apparent solubility.[15][16] Examples include Tween 80 and Pluronic F68.[3][11][12][16]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[4][15][16]

  • Solid Dispersions: The compound is dispersed in a solid, inert carrier matrix, often in an amorphous state, which can improve its dissolution rate.[8][17]

Experimental Protocols

The following protocols provide a systematic approach to preparing stock solutions. The guiding principle is to start with the strongest solvent and then, if necessary, dilute with aqueous solutions.

General Workflow for Preparing a Stock Solution

The following diagram outlines the decision-making process for preparing a stock solution of a poorly water-soluble compound.

G start Start: Weigh Compound dissolve_dmso Attempt to Dissolve in 100% DMSO start->dissolve_dmso check_solubility Visually Inspect for Complete Dissolution dissolve_dmso->check_solubility sonicate_warm Apply Gentle Heat (37°C) or Sonication check_solubility->sonicate_warm No soluble Completely Solubilized Aliquot and Store check_solubility->soluble Yes check_solubility2 Visually Inspect Again sonicate_warm->check_solubility2 check_solubility2->soluble Yes insoluble Compound Insoluble in 100% DMSO check_solubility2->insoluble No consider_alternatives Consider Alternative Solvents (e.g., DMF, Ethanol) or Techniques (pH adjustment, surfactants) insoluble->consider_alternatives end End consider_alternatives->end

Caption: Workflow for preparing a stock solution.

Protocol: Preparing a 10 mM Stock Solution in 100% DMSO

This protocol is a standard starting point for many research applications.[14]

Materials:

  • Test compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[14]

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile tips

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Optional: Water bath sonicator

Procedure:

  • Calculation:

    • Determine the molecular weight (MW) of your compound ( g/mol ).

    • Calculate the mass required to make your desired volume of a 10 mM stock solution.

      • Mass (mg) = 10 mmol/L * MW ( g/mol ) * Volume (L) * 1000 mg/g

      • Example for 1 mL of a 10 mM solution of a compound with MW = 450 g/mol :

      • Mass (mg) = 10 * 450 * 0.001 * 1000 = 4.5 mg

  • Weighing the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh the calculated mass of the compound directly into the tube.[14]

  • Adding DMSO:

    • Using a calibrated micropipette, add the calculated volume of 100% anhydrous DMSO to the microcentrifuge tube containing the compound.[14]

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 30-60 seconds.[14]

    • Visually inspect the solution against a light source to ensure all solid particles have dissolved. The solution should be clear.

  • Troubleshooting Insolubility:

    • If the compound has not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Gentle warming (e.g., in a 37°C water bath) can also aid dissolution for non-thermolabile compounds.[14]

    • If the compound remains insoluble, it may not be soluble at 10 mM in DMSO. A lower concentration stock solution may be necessary, or an alternative solvent should be considered.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles.[14][18]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[19]

    • Store the aliquots at -20°C or -80°C, protected from light.[14][18]

Best Practices for Handling and Storing Stock Solutions

Proper handling and storage are paramount to maintaining the integrity of your stock solutions.

  • Use High-Purity Solvents: Always use anhydrous, high-purity solvents to minimize water content, which can cause compound precipitation.[14]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation and the introduction of moisture. Aliquoting into single-use volumes is the most effective way to prevent this.[14][18]

  • Protect from Light: Light-sensitive compounds should be stored in amber vials or tubes, or in a light-blocking container.[19][20]

  • Proper Sealing: Ensure that storage containers are tightly sealed to prevent solvent evaporation and the absorption of atmospheric moisture.[21][22] DMSO, in particular, is highly hygroscopic.[13][14]

  • Storage Temperature: Most stock solutions are stable when stored at -20°C or -80°C.[18] Always refer to the manufacturer's data sheet for specific storage recommendations.

  • Labeling: Comprehensive labeling is essential. Include the compound name, concentration, solvent, date of preparation, and the preparer's initials.[19][22][23]

Safety Precautions for Handling Organic Solvents

Organic solvents pose various hazards, including flammability, toxicity, and volatility. Adherence to safety protocols is non-negotiable.[24]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable for incidental contact with many solvents).[24][25]

  • Ventilation: Handle volatile organic solvents in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of hazardous vapors.[21][22][25]

  • Ignition Sources: Keep flammable solvents away from open flames, hot plates, and other potential ignition sources.[25][26]

  • Storage: Store flammable solvents in designated flammable storage cabinets.[25][26] Do not store acids and bases together, and keep solvents separate from oxidizing agents.[21]

  • Waste Disposal: Dispose of organic solvent waste in appropriately labeled, sealed containers. Never pour organic solvents down the drain.[25][26][27] Follow your institution's guidelines for hazardous waste disposal.

The following diagram illustrates the key safety considerations for handling organic solvents.

G cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage & Disposal ppe_gloves Chemical-Resistant Gloves ppe_coat Lab Coat ppe_goggles Safety Goggles handling_hood Use Chemical Fume Hood handling_ignition Avoid Ignition Sources storage_cabinet Flammable Storage Cabinet storage_segregate Segregate Incompatibles disposal_waste Designated Waste Containers main Safe Handling of Organic Solvents main->ppe_gloves main->ppe_coat main->ppe_goggles main->handling_hood main->handling_ignition main->storage_cabinet main->storage_segregate main->disposal_waste

Sources

Application

3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride as a bioisostere for piperidine.

Application Note: 3-Isopropyl-2-azaspiro[3.5]nonane Hydrochloride as a Next-Generation Piperidine Bioisostere Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals. Introduction: The "E...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Isopropyl-2-azaspiro[3.5]nonane Hydrochloride as a Next-Generation Piperidine Bioisostere

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals.

Introduction: The "Escape from Flatland"

The piperidine ring is a ubiquitous structural motif, present in approximately one hundred FDA-approved drugs[1]. However, its conformational flexibility and "flat" nature often contribute to suboptimal physicochemical properties, including high lipophilicity, poor aqueous solubility, and susceptibility to rapid cytochrome P450 (CYP)-mediated metabolic degradation[2]. To mitigate these liabilities, medicinal chemistry has increasingly embraced the "escape from flatland" paradigm, utilizing Fsp3-rich, three-dimensional spirocyclic scaffolds[3].

While smaller spirocycles like 2-azaspiro[3.3]heptane have been successfully deployed as piperidine bioisosteres[4][5], they can sometimes decrease lipophilicity too drastically or fail to fill larger hydrophobic binding pockets[6]. 3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride [7] emerges as a highly specialized alternative. It combines the structural rigidity of a spiro[3.5]nonane core with the targeted steric bulk of an isopropyl group, offering precise vectorization and enhanced metabolic shielding[6][8].

Structural and Mechanistic Advantages

The causality behind selecting 3-isopropyl-2-azaspiro[3.5]nonane lies in its unique 3D architecture:

  • Steric Shielding & Metabolic Stability: The primary metabolic liability of piperidine is oxidation at the α-carbon or N-dealkylation[2]. The spiro-fusion restricts ring flipping, while the 3-isopropyl group provides intense steric hindrance directly adjacent to the basic nitrogen. This physical barrier blocks the approach of CYP450 oxidative enzymes, significantly prolonging the compound's half-life[3].

  • Lipophilicity Fine-Tuning: Unsubstituted spirocycles often lower the LogD relative to piperidine due to increased basicity[6][8]. The addition of the isopropyl group counteracts this, restoring necessary hydrophobic contacts for target affinity without introducing the entropic penalty associated with flexible, linear alkyl chains.

  • Toxicity Reduction: Recent in vivo studies demonstrate that replacing saturated aza-heterocycles (like piperidine in bupivacaine) with spirocyclic analogs dramatically reduces off-target effects, such as cardiotoxicity, by enhancing target selectivity through rigid 3D vectorization[3][9].

  • Handling & Stability: Utilizing the hydrochloride salt form[7] is critical. Free base azaspiroalkanes can be volatile and prone to atmospheric degradation (oxidation or CO₂ absorption). The HCl salt ensures long-term bench stability, prevents hygroscopic degradation, and allows for precise stoichiometric weighing during high-throughput parallel synthesis.

Physicochemical Profiling

The following table summarizes the theoretical and observed property shifts when transitioning from a standard piperidine core to spirocyclic alternatives[6][8].

Property / DescriptorPiperidine2-Azaspiro[3.3]heptane7-Azaspiro[3.5]nonane3-Isopropyl-2-azaspiro[3.5]nonane
Molecular Weight (Core) 85.15 g/mol 97.16 g/mol 125.21 g/mol 167.29 g/mol
Fsp3 Fraction 1.001.001.001.00
Calculated LogP (cLogP) ~0.80.71.8~2.5 - 2.8
Topological Polar Surface Area 12.0 Ų12.0 Ų12.0 Ų12.0 Ų
Metabolic Liability (CYP) High (α-oxidation)ModerateModerateLow (Sterically shielded)
3D Vector Complexity Low (Flat chair)High (Rigid spiro)High (Rigid spiro)Very High (Spiro + Chiral center)

Bioisosteric Replacement Workflow

Workflow Start Identify Piperidine Liability (High LogD, Rapid Clearance) Spiro Bioisosteric Replacement: 3-Isopropyl-2-azaspiro[3.5]nonane Start->Spiro Scaffold Hopping Steric Steric Shielding by Isopropyl Group Spiro->Steric Vector 3D Vectorization via Spirocyclic Core Spiro->Vector Metab Enhanced Metabolic Stability (Reduced CYP Oxidation) Steric->Metab Blocks N-dealkylation Affinity Maintained/Improved Target Affinity Vector->Affinity Optimal pocket fit

Fig 1. Logical workflow of piperidine bioisosteric replacement using sterically shielded spirocycles.

Experimental Protocols

Protocol A: HATU-Mediated Amidation of 3-Isopropyl-2-azaspiro[3.5]nonane Causality & Rationale: The 3-isopropyl group creates significant steric bulk around the secondary amine. Standard coupling agents (e.g., EDC/HOBt) often fail to overcome the activation energy barrier. HATU is employed because it generates a highly reactive 7-aza-OBt ester intermediate. Furthermore, N,N-Diisopropylethylamine (DIPEA) is required in excess to liberate the free amine from the hydrochloride salt[7] without acting as a competing nucleophile.

Materials:

  • 3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride (1.0 eq)

  • Carboxylic acid building block (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active ester. Self-Validation Check: A slight color change (often to pale yellow) indicates active ester formation.

  • Amine Introduction: Add 3-isopropyl-2-azaspiro[3.5]nonane hydrochloride (1.0 eq) in one portion. The excess DIPEA will immediately neutralize the HCl salt, liberating the sterically hindered amine.

  • Reaction: Stir the mixture at 40°C for 12–18 hours. The mild heating is crucial to overcome the steric hindrance of the isopropyl group during the nucleophilic attack.

  • Workup: Dilute the reaction with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: In Vitro Microsomal Stability Assay Causality & Rationale: To validate the hypothesis that the spirocyclic core and isopropyl shield reduce CYP-mediated degradation[2][3], the compound must be tested against Human Liver Microsomes (HLMs). NADPH is added as the essential electron donor for CYP450 enzymes. Verapamil is used as a high-clearance positive control to ensure microsomal viability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the synthesized spirocyclic derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Mix the compound with HLMs (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

  • Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Self-Validation Check: Immediate protein precipitation upon acetonitrile addition confirms successful quenching.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Calculate the intrinsic clearance (CL_int) and half-life (t₁/₂).

Biological Application & Signaling Pathway

Spirocyclic bioisosteres of piperidine have shown profound efficacy in targeting G-Protein Coupled Receptors (GPCRs) and voltage-gated ion channels[8][9]. The rigid 3D vectorization ensures that the pharmacophore precisely matches the receptor's orthosteric site, minimizing off-target binding.

Pathway Agonist Spirocyclic Agonist (Azaspiro[3.5]nonane) Receptor Target Receptor (e.g., GPCR/Ion Channel) Agonist->Receptor Binds 3D pocket GProtein Signal Transduction (G-protein / Gate) Receptor->GProtein Conformational shift Effector Downstream Effector (e.g., Adenylyl Cyclase) GProtein->Effector Modulates Response Therapeutic Response (Reduced Toxicity) Effector->Response Cellular output

Fig 2. Generalized signaling pathway modulated by Fsp3-rich spirocyclic bioisosteres.

Conclusion

The strategic replacement of piperidine with 3-isopropyl-2-azaspiro[3.5]nonane hydrochloride represents a sophisticated application of the "escape from flatland" principle. By combining the rigid vectorization of a spiro[3.5]nonane core with the metabolic shielding of an isopropyl group, drug developers can simultaneously optimize lipophilicity, enhance metabolic stability, and reduce off-target toxicity[3][6][9]. The detailed protocols provided ensure robust synthetic incorporation and rigorous pharmacokinetic validation of this advanced Fsp3-rich building block.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Azaspiro Compounds

Welcome to the technical support center for azaspiro compound synthesis and application. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for azaspiro compound synthesis and application. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Azaspirocycles are valuable scaffolds in drug discovery, but their unique three-dimensional structure can present challenges in synthesis, purification, and biological testing.[1][2] This guide provides practical, experience-based solutions to common problems in a direct question-and-answer format.

Section 1: Synthesis and Purification

This section addresses the most common hurdles in the synthetic and purification stages, from low reaction yields to difficulties in isolating the target compound.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is showing a very low yield. What are the most likely causes?

A1: Low yields in spirocyclization reactions are a frequent issue and can often be traced back to several key factors.[3] A systematic approach to troubleshooting is the most effective strategy.

  • Incomplete Reaction: The activation energy for the ring-closing step may be too high under your current conditions.[4]

    • Solution: Monitor the reaction closely by TLC or LC-MS. If a significant amount of starting material remains after the expected reaction time, consider a stepwise increase in temperature. However, be cautious, as excessive heat can promote decomposition or side reactions.[3][4] For reactions like the Mannich reaction, which is often used to form azaspirocyclic systems, sonication has been shown to dramatically reduce reaction times and improve yields.[5]

  • Decomposition: Azaspiro compounds or their precursors can be sensitive to harsh conditions (e.g., high heat, strong acids/bases).[3]

    • Solution: If you observe the formation of multiple new spots on your TLC plate (often appearing as a "smear"), this suggests decomposition. Attempt the reaction at a lower temperature or consider using milder reagents (e.g., a weaker base or an alternative catalyst).[4]

  • Catalyst or Reagent Issues: The catalyst may be inactive, or the reagents may not be pure enough.

    • Solution: Use a fresh batch of catalyst, especially if it is sensitive to air or moisture. For reactions involving iminium ion formation, such as the Mannich reaction, ensuring mildly acidic conditions is crucial.[6] Sometimes, using a pre-formed iminium salt like Eschenmoser's salt can provide greater control.[6]

  • Solvent Effects: The choice of solvent is critical and can dramatically influence reaction rates and equilibrium positions.

    • Solution: Perform a small-scale screen of different solvents. For some reactions, highly polar, non-coordinating solvents are ideal, while for others, a non-polar solvent that allows for azeotropic removal of water might be necessary.

Q2: I'm observing significant byproduct formation. What are the common side reactions and how can I prevent them?

A2: Byproduct formation is a common challenge, directly impacting both yield and purification difficulty. Identifying the likely side reaction is the first step to mitigating it.

  • Polymerization: Reactive intermediates, especially under catalytic conditions, can lead to undesired polymerization.[4]

    • Solution: Reduce the concentration of your reactants (i.e., run the reaction under more dilute conditions). For certain reactions like the Mannich reaction, a slow, controlled addition of the aldehyde and ketone components into a heated solution of the amine can minimize the concentration of reactive intermediates at any given time, thus suppressing polymerization.[6]

  • Formation of Diastereomers: If your starting materials are chiral or contain prochiral centers, the formation of multiple diastereomers is a common issue.

    • Solution: The stereochemical outcome can be influenced by temperature and solvent. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.[3] The use of chiral catalysts or auxiliaries may be necessary to achieve high diastereoselectivity.[4]

  • Hydrolysis of Intermediates: Many spirocyclization reactions proceed through imine or iminium ion intermediates, which are susceptible to hydrolysis.[4]

    • Solution: Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[4]

Q3: My azaspiro compound is polar and difficult to purify by standard silica gel chromatography. What are my options?

A3: The basic nitrogen atom in azaspiro compounds often leads to strong interactions with the acidic silica gel, causing significant peak tailing and poor separation.[4]

  • Modify the Mobile Phase:

    • Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.1-1% triethylamine or ammonia in methanol is added to the mobile phase to suppress the interaction between the basic amine and the silica surface, resulting in sharper peaks and better separation.[4]

  • Consider Alternative Stationary Phases:

    • Solution: If modifying the mobile phase is insufficient, switch to a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Reverse-phase chromatography (C18) is another excellent option, particularly if your compound has some hydrophobic character.

  • Recrystallization:

    • Solution: If your compound is a solid, recrystallization can be a highly effective purification method. The key is to find a solvent system where your product has high solubility at an elevated temperature but low solubility at room or cold temperatures, while impurities remain soluble.[7] A solvent screen with small amounts of material is highly recommended.

Data Table: Recrystallization Solvent Screening
Solvent/SystemPolarityBoiling Point (°C)Use Case & Considerations
Ethanol/WaterHigh78-100Good for highly polar compounds. Adjust the ratio to find the optimal crystallization point.
Ethyl AcetateMedium77A versatile solvent for moderately polar compounds. Often used in combination with a non-polar solvent like hexanes.[7]
AcetoneMedium56Effective for many lactams and other polar functional groups.[7]
Dichloromethane/HexaneLow-Medium40Good for less polar compounds. The high volatility of DCM requires careful handling.
Workflow & Protocols
Protocol 1: General Procedure for a Small-Scale Reaction Optimization Screen

This protocol is designed to efficiently test multiple reaction conditions (e.g., temperature, solvent, catalyst) to improve the yield of a problematic spirocyclization.

  • Setup: Arrange a parallel reaction block or a series of small (1-2 dram) vials, each with a stir bar.

  • Reagent Preparation: Prepare stock solutions of your starting materials and catalyst in a suitable solvent to ensure accurate dispensing.

  • Reaction Execution:

    • To each vial, add the starting materials from the stock solutions.

    • Add the specific solvent being tested to each respective vial.

    • Add the catalyst or other reagents.

    • Seal the vials and place them in the reaction block at the desired temperature.

  • Monitoring: After a set time (e.g., 4, 8, 24 hours), take a small aliquot from each reaction vial. Quench the aliquot and analyze by LC-MS or TLC to determine the relative conversion to product and formation of byproducts.

  • Analysis: Compare the results across all conditions to identify the optimal temperature, solvent, and catalyst combination that maximizes the yield of the desired azaspiro compound while minimizing side reactions.

Diagram: Troubleshooting Low Synthetic Yield

This diagram outlines the decision-making process when faced with a low-yield reaction.

Low_Yield_Troubleshooting start Low Yield Observed check_completion Analyze Reaction Mixture (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete? (Starting Material Remains) check_completion->incomplete decomposition Decomposition? (Multiple Side Products) incomplete->decomposition No increase_params Increase Temperature or Reaction Time incomplete->increase_params Yes milder_cond Lower Temperature or Use Milder Reagents decomposition->milder_cond Yes purify Proceed to Purification decomposition->purify No increase_params->check_completion optimize_reagents Screen Solvents or Catalysts increase_params->optimize_reagents No Improvement optimize_reagents->check_completion milder_cond->check_completion

Caption: Decision workflow for troubleshooting low reaction yields.

Section 2: Characterization and Stability

Accurate characterization and an understanding of compound stability are crucial for advancing a compound through the drug discovery pipeline.

Frequently Asked Questions (FAQs)

Q4: I'm having trouble interpreting the NMR spectrum of my azaspiro compound. Are there any common patterns to look for?

A4: NMR spectra of spirocyclic compounds can be complex due to their rigid, three-dimensional nature.

  • Number of Signals: The first step is to count the number of distinct signals in both the ¹H and ¹³C NMR spectra.[8] This number corresponds to the number of chemically non-equivalent protons or carbons. Due to the spirocyclic structure, protons or carbons that might appear equivalent in a more flexible acyclic system can become non-equivalent.

  • The Spirocyclic Carbon: The quaternary carbon at the spiro-junction is a key feature. In the ¹³C NMR spectrum, this carbon will appear as a singlet (since it has no attached protons) and will typically be found in the aliphatic region (δ 50-70 ppm), unless it is adjacent to a heteroatom or carbonyl group.

  • Diastereotopic Protons: Methylene (CH₂) groups adjacent to the stereocenter (the spiro carbon) often exhibit diastereotopicity. This means the two protons on the same carbon are not chemically equivalent and will appear as two separate signals, each coupling to the other (geminal coupling) and to neighboring protons. This often results in a complex multiplet pattern known as an "AB quartet" or more complex patterns.

  • 2D NMR: For complex structures, 1D NMR is often insufficient. Experiments like COSY (to identify H-H couplings) and HSQC/HMBC (to identify C-H correlations) are essential for unambiguously assigning the structure.[9]

Q5: My compound seems to be degrading upon storage or during analysis. What are the common degradation pathways?

A5: Azaspiro compounds can be susceptible to several degradation mechanisms, primarily hydrolysis and oxidation.[10] Understanding these pathways is key to developing stable formulations and reliable analytical methods.

  • Hydrolysis: If the azaspirocycle contains a lactam (cyclic amide) or ester functionality, it can be prone to hydrolysis under either acidic or basic conditions, leading to a ring-opening of the heterocyclic portion.[10]

  • Oxidation: The tertiary amine present in many azaspirocycles is susceptible to oxidation, which can lead to the formation of an N-oxide.[10] This is particularly relevant under oxidative stress conditions (e.g., exposure to air, light, or oxidizing agents).

  • Forced Degradation Studies: To properly understand the stability of your compound, a forced degradation study is recommended. This involves subjecting the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, H₂O₂) and analyzing the resulting degradants by a stability-indicating method like HPLC.[10] The goal is to achieve 5-20% degradation to identify the primary degradation pathways without overly complex secondary reactions.[10]

Diagram: Common Degradation Pathways

Degradation_Pathways parent Azaspiro Compound (Containing Lactam & Tertiary Amine) acid_base Acid or Base (Hydrolysis) parent->acid_base oxidant Oxidizing Agent (e.g., H₂O₂, air) parent->oxidant hydrolysis_prod Ring-Opened Product (Amino Acid) acid_base->hydrolysis_prod Lactam Cleavage oxidation_prod N-Oxide Derivative oxidant->oxidation_prod Amine Oxidation

Caption: Susceptibility of azaspirocycles to hydrolysis and oxidation.

Section 3: Biological Assays

Inconsistent results in biological assays can be frustrating. This section addresses issues related to the physicochemical properties of azaspiro compounds that can impact bioassay performance.

Frequently Asked Questions (FAQs)

Q6: I'm seeing inconsistent IC50 values for my azaspiro compound series in our cell-based assays. Could solubility be the issue?

A6: Absolutely. Poor aqueous solubility is a major cause of inconsistent and unreliable biological data.[11] Compounds that are not fully dissolved cannot exert their full biological effect, leading to underestimated potency and variable results.[11][12]

  • Kinetic vs. Thermodynamic Solubility: In early discovery, we often measure kinetic solubility. This is determined by diluting a high-concentration DMSO stock solution into an aqueous buffer.[13] If the compound's concentration exceeds its solubility limit, it can precipitate out of solution immediately or over the course of the assay. This is a common problem for hydrophobic molecules.[12][14]

  • Visual Inspection: Before running an assay, prepare a sample of your compound at the highest test concentration in the final assay buffer. Let it sit for the duration of the assay and visually inspect for any cloudiness or precipitate.

  • Assay Optimization: If solubility is suspected, there are several strategies to mitigate the issue:

    • Lower DMSO Concentration: Ensure the final concentration of DMSO in the assay is as low as possible (typically <0.5%), as higher concentrations can sometimes help solubilize compounds but may also affect biology.

    • Inclusion of Serum: If appropriate for your assay, the presence of serum proteins like albumin can help solubilize hydrophobic compounds.

    • Solubility-Indicating Assays: Consider running a high-throughput kinetic solubility assay to flag problematic compounds early.[13]

Q7: Can the stereochemistry of my azaspiro compound affect its biological activity?

A7: Yes, profoundly. The rigid, three-dimensional structure of azaspiro compounds means that different stereoisomers present their functional groups in very different spatial orientations.[1]

  • Diastereomers and Enantiomers: Since most biological targets (enzymes, receptors) are chiral, they will interact differently with different stereoisomers of your compound. It is common for one enantiomer to be significantly more active than the other (the eutomer vs. the distomer).

  • Recommendation: It is highly recommended to separate stereoisomers (either by chiral chromatography or by developing a stereoselective synthesis) and test each pure isomer individually in biological assays.[1][15] This will provide a much clearer and more accurate understanding of your compound's biological profile.

References
  • El-Gindy, A., et al. (n.d.). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products. ResearchGate. Available at: [Link]

  • D'hooghe, M., et al. (2009). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Available at: [Link]

  • Kennemur, J. L., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]

  • Reddy, B., et al. (2014). The Redox-Mannich Reaction. Organic Letters. Available at: [Link]

  • Sas, J., et al. (2015). Intramolecular Redox-Mannich Reactions: Facile Access to the Tetrahydroprotoberberine Core. PMC. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.com. Available at: [Link]

  • Hielscher Ultrasonics. (n.d.). Sonochemically Improved Mannich Reactions. Hielscher.com. Available at: [Link]

  • Saeidian, M., et al. (2016). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Thai Science. Available at: [Link]

  • Mykhailiuk, P. K. (2020). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • Kennemur, J. L., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

  • Al-Tahami, K. A. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design.... PMC. Available at: [Link]

  • Di, L., & Kerns, E. H. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. Available at: [Link]

  • Creative Bioarray. (2025). Aqueous Solubility Assays. Creative Bioarray. Available at: [Link]

Sources

Optimization

Chromatography Technical Support Center: Optimizing HPLC Peak Shape for Basic Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chromatographers struggling with peak tailing, particularly when analyzing basic, nitrogen-containing compounds like azas...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chromatographers struggling with peak tailing, particularly when analyzing basic, nitrogen-containing compounds like azaspiro[3.5]nonane .

Azaspiro[3.5]nonane is a secondary amine with a high pKa. In reversed-phase liquid chromatography (RPLC), such basic analytes often suffer from secondary interactions with residual silanol groups on the silica stationary phase. This guide provides a self-validating, causality-driven approach to troubleshooting and optimizing your methods to achieve perfect Gaussian peak shapes.

Mechanism A Basic Analyte (azaspiro[3.5]nonane) B Primary Retention (Hydrophobic C18) A->B Partitioning C Secondary Interaction (Ionized Silanols Si-O⁻) A->C Ion-Exchange D Ideal Gaussian Peak B->D Dominant E Peak Tailing (As > 1.5) C->E Overloaded

Mechanism of peak tailing due to secondary silanol interactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does azaspiro[3.5]nonane exhibit severe peak tailing on my standard C18 column? A1: The root cause lies in a dual retention mechanism. Azaspiro[3.5]nonane contains a basic secondary amine. Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At a mid-range mobile phase pH (e.g., pH 5–7), these silanols deprotonate to form negatively charged siloxanes (Si-O⁻), while the basic amine remains protonated (positive charge). This creates a strong ion-exchange interaction alongside the primary hydrophobic retention (1). Because these active silanol sites are limited and easily overloaded, the analyte desorbs slowly, stretching the trailing edge of the peak.

Q2: How can I manipulate the mobile phase pH to eliminate this tailing? A2: You must operate at a pH that suppresses the ionization of either the silanol groups or the basic analyte.

  • Low pH Strategy (pH < 3.0): By using acidic additives like 0.1% trifluoroacetic acid (TFA) or formic acid, you protonate the residual silanols (forming neutral Si-OH), effectively neutralizing their ion-exchange capacity (2). The basic compound remains protonated but interacts primarily via hydrophobic partitioning.

  • High pH Strategy (pH > 10.0): By using buffers like ammonium hydroxide, you deprotonate the basic analyte (azaspiro[3.5]nonane), rendering it neutral. A neutral molecule cannot undergo ion-exchange with the negatively charged silanols (). Note: This requires a high-pH stable column (e.g., hybrid silica or polymer-based).

Q3: If I cannot change my mobile phase pH, what column chemistries should I consider? A3: If your sample or detector restricts pH modifications, you must change the stationary phase chemistry:

  • Polar-Embedded Phases (e.g., RP-Amide): These columns incorporate a polar functional group (like an amide) near the silica surface. This provides a hydrophilic shield that repels basic analytes from the underlying silanols, significantly improving peak shape ().

  • Highly Endcapped or Dual-Matrix Columns: Modern columns utilize proprietary endcapping or dual-matrix (polymer/silica) technologies to physically block or eliminate exposed silanols, preventing secondary interactions ().

Q4: How do I differentiate between chemical tailing (silanols) and column overload or extra-column volume? A4: Causality can be determined through targeted experiments:

  • Chemical Tailing: Affects only basic compounds. Neutral compounds in the same mix will elute symmetrically ().

  • Mass Overload: Often presents as a "shark fin" or right-triangle shape. Diluting the sample by 10x will restore peak symmetry (3).

  • Extra-Column Volume: Affects all peaks in the chromatogram equally, but early-eluting peaks suffer the most broadening. Check tubing connections (4).

Data Presentation: Peak Shape Troubleshooting Matrix

To streamline your diagnostic process, reference the following causality matrix:

Symptom / ObservationPotential Root CauseDiagnostic TestRecommended Solution
Tailing only on basic compounds (e.g., azaspiro[3.5]nonane)Ion-exchange with ionized silanolsInject a neutral marker (e.g., toluene); if symmetric, silanols are the cause.Lower pH to < 3.0, use a polar-embedded column, or add a competing base (TEA) (5).
Tailing on all peaks equally Dead volume / Extra-column dispersionCheck early vs. late eluting peaks; early peaks will be wider than expected.Replace PEEK fittings, minimize tubing length/ID (use 0.005" ID).
Peak fronting or "shark fin" shape Mass or Volume OverloadDilute sample 1:10 and reinject.Reduce injection volume or use a higher capacity stationary phase.
Gradual increase in tailing over 100+ injections Column degradation / Void formationReverse column flow (if permitted) to check for frit blockage.Replace column; use a guard column to protect against matrix precipitation ().

Experimental Protocol: Step-by-Step Method Optimization for Azaspiro[3.5]nonane

This self-validating protocol ensures that any improvement in peak shape is mechanistically sound and reproducible.

Step 1: Baseline Evaluation (The Control)

  • Prepare a 100 µg/mL solution of azaspiro[3.5]nonane and a 100 µg/mL solution of a neutral reference (e.g., acenaphthene) in the initial mobile phase.

  • Inject 5 µL onto a standard C18 column using a neutral mobile phase (e.g., 50:50 Methanol:Water, unbuffered).

  • Calculate the USP Tailing Factor ( T ) at 5% peak height. If T>1.5 for the azaspiro compound but T≈1.0 for the neutral reference, proceed to Step 2.

Step 2: Mobile Phase pH Optimization (Silanol Suppression)

  • Prepare Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Equilibrate the column with 10 column volumes of the new acidic mobile phase.

  • Reinject the sample mixture.

  • Validation: Re-calculate the USP Tailing Factor. If T drops to ≤1.2 , the tailing was definitively caused by silanol ionization.

Step 3: Stationary Phase Screening (If pH adjustment is insufficient)

  • If acidic conditions cause analyte degradation or insufficient retention, switch to a Polar-Embedded (RP-Amide) column.

  • Revert to the neutral mobile phase (pH 7.0) to test the column's intrinsic silanol shielding.

  • Inject the sample. A successful polar-embedded column will yield T≤1.2 even at neutral pH.

Step 4: Load Capacity Verification

  • To ensure the peak shape is stable across the required dynamic range, inject 1 µL, 5 µL, and 20 µL of the sample.

  • Overlay the chromatograms. The retention time at the peak apex should remain constant. If the apex shifts to earlier retention times at higher volumes, you have exceeded the mass load capacity.

Workflow Start Evaluate Peak Shape CheckT Is Tailing Factor > 1.5? Start->CheckT CheckCompound Tailing ONLY on bases? CheckT->CheckCompound Yes Success Optimal Symmetry CheckT->Success No SystemIssue Check Dead Volume CheckCompound->SystemIssue No Silanol Silanol Interaction CheckCompound->Silanol Yes Action1 Adjust pH < 3.0 Silanol->Action1 Action2 Polar-Embedded Column Silanol->Action2 Action1->Success Action2->Success

Decision tree for diagnosing and resolving peak tailing in basic analytes.

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. 1

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. 4

  • Ascentis® Express RP-Amide HPLC Columns. Sigma-Aldrich.

  • Technical Support Center: Analytical Methods for 7-Azaspiro[3.5]nonane Reactions. Benchchem. 2

  • Convergence Chromatography Method Development. Waters Corporation.

  • What do you know about the overload for HPLC column?. Biovanix Chromatography. 3

  • First Silanol-Free High pH Silica-Based C18 Column. LCGC International.

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. 5

  • Peak Shape Changes Over Time. Waters Corporation.

Sources

Troubleshooting

reducing fragmentation in GC-MS analysis of amine compounds.

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the inherent instability and excessive fragmentation of amines during analysis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your methods, enhance molecular ion detection, and achieve reliable, reproducible results.

Section 1: Troubleshooting Guide

Amine analysis by GC-MS can be hampered by several common issues. This table provides a quick reference for identifying and resolving these problems. A systematic approach to troubleshooting is often the most effective way to pinpoint and solve issues.[1][2]

Common Issue Probable Cause(s) Recommended Solutions & Explanations
Weak or Absent Molecular Ion Extensive Fragmentation in Electron Ionization (EI): Standard 70 eV EI is a high-energy technique that imparts significant internal energy, causing fragile amine molecules to fragment extensively. The molecular ion is often not stable enough to be detected.[3][4]1. Switch to Soft Ionization: Use Chemical Ionization (CI) with a reagent gas like ammonia or methane to produce protonated molecules ([M+H]⁺) with minimal fragmentation.[3][4][5][6] Consider advanced techniques like Cold EI, which enhances the molecular ion while preserving some fragmentation for library matching.[7][8][9] 2. Derivatize the Amine: Convert the amine to a more stable derivative (e.g., silyl, acyl) which can stabilize the molecule and yield a more prominent molecular ion.[10][11]
Excessive Fragmentation / Complex Spectra High Electron Energy (EI): The standard 70 eV is designed for reproducible fragmentation and library matching but can be too harsh for amines.[4] High Source Temperature: Elevated temperatures in the ion source can cause thermal degradation before or after ionization, contributing to fragmentation.[12]1. Reduce Electron Energy: Lowering the electron energy (e.g., to 20-30 eV) can reduce the energy transferred to the analyte, simplifying the spectrum. Note that this will decrease overall ion abundance and may not be suitable for library matching.[13] 2. Optimize Source Temperature: Gradually lower the ion source temperature. Find a balance that is hot enough to prevent contamination but cool enough to minimize thermal breakdown.[12][13]
Poor Peak Shape (Tailing) Active Sites in the GC System: The lone pair of electrons on the nitrogen atom makes amines highly basic and prone to interacting with active silanol groups in the inlet liner, column, or transfer line.[14][15] Inappropriate Column Choice: Using a general-purpose column not designed for basic compounds can lead to significant tailing.1. Use Deactivated Consumables: Employ highly inert inlet liners and GC columns specifically designed for amine analysis.[14] 2. Perform Inlet Maintenance: Regularly clean or replace the inlet liner and septum to prevent the buildup of non-volatile residues that create active sites.[1][16] 3. Consider a Base-Deactivated Column: Select a column with a stationary phase specifically treated to reduce interactions with basic compounds.
Low Sensitivity / Poor Response Analyte Adsorption: Similar to the causes of peak tailing, active sites can irreversibly adsorb the amine, preventing it from reaching the detector.[15][16] Sample Degradation: Amines can degrade in a hot injector, especially if the residence time is long (e.g., in splitless injection).1. Derivatization: Acylation or silylation blocks the active amine group, reducing its polarity and preventing adsorption, which often leads to a dramatic increase in response.[11][17] 2. Optimize Injection Parameters: Lower the injector temperature to the minimum required for efficient volatilization.[2] For splitless injections, ensure the initial oven temperature is low enough to provide good solvent focusing.[1]

Section 2: In-Depth Frequently Asked Questions (FAQs)

Ionization & Fragmentation

Q1: Why do my amine compounds fragment so easily in standard GC-EI-MS?

Amine compounds are characterized by the presence of a nitrogen atom with a lone pair of electrons. Under high-energy Electron Ionization (EI), a primary fragmentation pathway is α-cleavage . This involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. This process is highly favorable because it results in the formation of a stable, resonance-stabilized iminium cation. This cleavage is so efficient that the resulting fragment often becomes the base peak in the mass spectrum, while the molecular ion, if observed at all, is typically of very low abundance.[18][19] The nitrogen rule in mass spectrometry also applies; a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[18][19][20]

Q2: How can I preserve the molecular ion of my amine analyte?

The most effective strategy is to use a "soft" ionization technique. Unlike the high-energy EI process, soft ionization imparts minimal excess energy to the analyte molecule, thus reducing fragmentation and preserving the molecular ion or producing a related quasi-molecular ion (like [M+H]⁺).[3][21]

Key soft ionization techniques for GC-MS include:

  • Chemical Ionization (CI): This is the most common soft ionization method for GC-MS. It uses a reagent gas (e.g., methane, isobutane, ammonia) which is first ionized by electrons. These reagent gas ions then react with the analyte molecules in the gas phase through gentle processes like proton transfer, creating ions with little excess energy.[3][4][22][23]

  • Atmospheric Pressure Chemical Ionization (APCI): Often used as an interface for LC-MS, APCI can also be coupled with GC. It is a very soft ionization technique that is particularly useful for derivatized polar compounds.[22][24]

  • Cold Electron Ionization (Cold EI): This is an advanced technique that uses a supersonic molecular beam to cool the analyte molecules vibrationally before they are ionized by electrons.[7] This cooling process significantly reduces fragmentation and enhances the molecular ion peak, often making it the base peak, while still providing some fragmentation useful for structural elucidation and library searching.[8][9][25][26]

Q3: What is the best Chemical Ionization (CI) reagent gas for amine analysis?

Ammonia is an excellent choice for a CI reagent gas when analyzing amines.[5][6] The principle of CI relies on proton affinity. Ammonia has a relatively high proton affinity. It will readily protonate molecules that have a higher proton affinity than itself (like most amines) but will not protonate many interfering matrix components with lower proton affinity. This results in the selective and efficient formation of [M+H]⁺ ions for the amines with a cleaner background.[23] Methane and isobutane are also commonly used and can provide molecular weight information, but ammonia often offers greater selectivity for amines.[3][4]

Derivatization Strategies

Q4: When should I consider using derivatization for amine analysis?

Derivatization is the process of chemically modifying a compound to make it more suitable for a specific analytical method.[11] For GC-MS analysis of amines, you should consider derivatization when you face challenges with:

  • Poor Chromatography: To reduce peak tailing and improve peak shape by masking the polar N-H group.

  • Low Volatility: To analyze non-volatile amines (e.g., amino acids, biogenic amines) by converting them into derivatives that can pass through the GC system.[27][28]

  • Thermal Instability: To create more thermally stable derivatives that can withstand GC injector and oven temperatures without degradation.[10]

  • Poor Sensitivity: To improve detection by reducing adsorption and creating derivatives with better ionization efficiency.

  • Structural Confirmation: To create derivatives with characteristic fragmentation patterns that can help in identifying isomers.

Q5: What are the primary derivatization methods for amines?

The three most common derivatization strategies for amines involve replacing the active hydrogen on the nitrogen with a non-polar group.

Derivatization Method Principle Common Reagents Advantages Disadvantages
Silylation Replaces active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[10][11]BSTFA, MSTFA, MTBSTFA, TMCS (catalyst)Highly reactive reagents, produce volatile and thermally stable derivatives.[10]Reagents and derivatives are highly sensitive to moisture, requiring anhydrous conditions.[10][29] Can sometimes produce multiple derivatives for a single analyte.[10]
Acylation Introduces an acyl group (often fluorinated) to the amine.TFAA (Trifluoroacetic anhydride), PFPA (Pentafluoropropionic anhydride)Reduces polarity and adds halogenated groups, which is excellent for Electron Capture Detection (ECD) and can produce characteristic mass spectra.[11] Derivatives are generally stable.By-products are often acidic and may need to be removed before injection.[11] Reagents can be harsh.
Alkylation Introduces an alkyl group, often via an alkyl chloroformate.MCF (Methyl Chloroformate), IBCF (Isobutyl Chloroformate)[30][31]Can be performed under aqueous conditions, derivatives show good stability and reproducibility.[28]May require extraction steps to separate derivatives from the reaction mixture.

A study comparing silylation (TMS) and alkylation (MCF) for microbial-derived samples found that MCF derivatives offered better reproducibility and stability during chromatographic runs.[28]

GC-MS Parameter Optimization

Q6: How can I optimize my GC and MS parameters to minimize fragmentation without derivatization or changing ionization modes?

While less impactful than changing the ionization method, optimizing instrument parameters can help reduce thermally-induced fragmentation and improve data quality.

  • Injector Temperature: Use the lowest temperature that allows for complete and reproducible vaporization of your analyte. An excessively high temperature can cause thermal degradation of sensitive amines in the inlet.[2]

  • GC Oven Ramp Rate: A very fast oven ramp can cause thermally labile compounds to decompose on the column. A slower ramp rate may improve their stability.

  • Ion Source Temperature: As mentioned in the troubleshooting table, a high source temperature can contribute to fragmentation. Lowering this temperature can preserve the molecular ion, but be careful not to go so low that you see peak tailing due to condensation or contamination buildup in the source.[12][13]

  • Electron Energy (for EI): While standard libraries are built at 70 eV, you can experimentally lower the electron energy. Reducing the energy to 20-30 eV will significantly decrease fragmentation and increase the relative abundance of the molecular ion.[13] However, this will also reduce overall sensitivity and the resulting spectra will not be searchable against standard 70 eV libraries.

Section 3: Experimental Protocol

Protocol: Silylation of Primary Amines with BSTFA

This protocol provides a general procedure for the derivatization of primary amines using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common and effective silylating reagent.[10]

Materials:

  • Primary amine sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, Dichloromethane)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure your sample is free of water, as moisture will readily react with the silylating reagent and reduce derivatization efficiency.[10][29][32] If your sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen before proceeding.

  • Reagent Addition:

    • Place a known amount of the dried amine sample (typically 10-100 µg) into a clean, dry reaction vial.

    • Add 100 µL of anhydrous solvent (e.g., pyridine).

    • Add 100 µL of BSTFA (+1% TMCS). The reagent should be in excess to drive the reaction to completion.

  • Reaction:

    • Immediately cap the vial tightly.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 70-80°C for 30-60 minutes using a heating block. Reaction conditions (time and temperature) may need to be optimized for specific amines.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS. Typically, 1 µL is injected. It is not necessary to remove the excess reagent, as BSTFA and its by-products are volatile.

Section 4: Visual Workflow

Decision-Making Workflow for Reducing Amine Fragmentation

This diagram outlines a logical workflow for troubleshooting and method development when dealing with excessive fragmentation of amine compounds in GC-MS.

Fragmentation_Workflow cluster_0 Start: Initial Analysis cluster_1 Problem Assessment cluster_2 Optimization & Advanced Methods cluster_3 Specific Techniques cluster_4 Outcome Start Analyze Amine Sample using Standard GC-EI-MS Assess Is Molecular Ion (M⁺) Weak or Absent? Start->Assess Soft_Ion Strategy 1: Soft Ionization Assess->Soft_Ion Yes Deriv Strategy 2: Derivatization Assess->Deriv Yes Params Strategy 3: Optimize Parameters Assess->Params Yes (Limited Effect) Success Successful Analysis: Strong M⁺ or [M+H]⁺, Good Peak Shape Assess->Success No CI Use Chemical Ionization (CI) (e.g., NH₃ reagent gas) Soft_Ion->CI ColdEI Use Cold EI Soft_Ion->ColdEI Silyl Silylation (e.g., BSTFA, MSTFA) Deriv->Silyl Acyl Acylation (e.g., TFAA) Deriv->Acyl Temp Lower Source & Inlet Temp Params->Temp Energy Lower Electron Energy Params->Energy CI->Success ColdEI->Success Silyl->Success Acyl->Success

Caption: A decision tree for troubleshooting amine fragmentation in GC-MS.

References

  • Qualitative gas chromatography-mass spectrometry analyses using amines as chemical ionization reagent gases. PubMed. [Link]

  • Qualitative Gas Chromatography–Mass Spectrometry Analyses Using Amines as Chemical Ionization Reagent Gases. ACS Publications. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. National Center for Biotechnology Information. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • GC Derivatization. Ohio University. [Link]

  • What are the common ionization methods for GC/MS. SCION Instruments. [Link]

  • TROUBLESHOOTING GUIDE. Restek. [Link]

  • GC-MS with Cold EI. Aviv Analytical. [Link]

  • Atmospheric amines and ammonia measured with a chemical ionization mass spectrometer (CIMS). Copernicus Publications. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science International. [Link]

  • Novel ionization reagent for the measurement of gas-phase ammonia and amines using a stand-alone atmospheric pressure. eScholarship, University of California. [Link]

  • Gas Chromatography with Soft Ionization Mass Spectrometry for the Characterization of Natural Products. LCGC International. [Link]

  • GCMS Section 6.15. Whitman College. [Link]

  • Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and. Atmospheric Measurement Techniques. [Link]

  • Cool Classical EI - A New Standard in EI and Its Many Benefits. National Center for Biotechnology Information. [Link]

  • Cold EI—The way to improve GC-MS and increase its range of applications. Wiley Analytical Science. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]

  • A New Outlook on Soft Ionization for GC–MS. Spectroscopy Online. [Link]

  • GC Troubleshooting Guide Poster. Agilent. [Link]

  • Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. [Link]

  • Derivatization of tertiary amine for GC/MS?. Reddit. [Link]

  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. ACS Publications. [Link]

  • Solvent/Sample Interaction in the GC/MS Analysis of Amines. Cerno Bioscience. [Link]

  • Improving GC–MS with Cold EI. LCGC International. [Link]

  • GC-MS Troubleshooting Guide. Scribd. [Link]

  • Optimizing GC–MS Methods. LCGC International. [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • (PDF) "Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS". ResearchGate. [Link]

  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical and Environmental Mass Spectrometry. [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Wisconsin-La Crosse. [Link]

  • GC Troubleshooting: Common Issues & How to Fix Them. Agilent. [Link]

  • C Analysis of primary, secondary and tertiary amines. Agilent. [Link]

  • MS Fragmentation. OpenOChem Learn. [Link]

Sources

Reference Data & Comparative Studies

Validation

Workflow 1: Biophysical Validation via Surface Plasmon Resonance (SPR)

Title: Validating the Bioactivity of Novel Spirocyclic Inhibitors: A Comparative Guide to SHP2 Allosteric Modulation Introduction As a Senior Application Scientist navigating the complexities of modern drug discovery, I...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Bioactivity of Novel Spirocyclic Inhibitors: A Comparative Guide to SHP2 Allosteric Modulation

Introduction As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently witness the limitations of planar, sp2-hybridized aromatic scaffolds. The field is rapidly transitioning toward sp3-rich spirocyclic structures[1]. Spirocycles—where two rings are fused through a single tetrahedral atom—offer inherent three-dimensionality. This architectural complexity allows molecules to project pharmacophores into deep, complex protein pockets while simultaneously improving aqueous solubility and metabolic stability[2].

To objectively demonstrate how to validate these advanced scaffolds, this guide focuses on a prime oncology target: Src Homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 acts as a critical converging node in the RTK-RAS-MAPK signaling pathway, and its allosteric inhibition is essential for overcoming adaptive resistance to targeted therapies[3][4]. We will compare a next-generation spirocyclic inhibitor ("Spiro-SHP2-X", modeled after highly potent clinical candidates like JAB-3312[3]) against a traditional flat allosteric inhibitor ("Flat-SHP2-A") and the first-in-class reference standard, SHP099[5].

Mechanistic Rationale: Escaping "Flatland" Why do spirocycles outperform traditional flat inhibitors? The causality lies in the structural thermodynamics of the binding event. Traditional flat inhibitors often suffer from off-target promiscuity due to non-specific π-π stacking and struggle to achieve the precise vectoring required for deep allosteric pockets.

In contrast, spirocyclic scaffolds stabilize the auto-inhibited, closed conformation of SHP2 by perfectly occupying its tunnel-like allosteric site[5][6]. The rigid 3D geometry of the spiro-amine forms optimal, directed hydrogen bonds with key residues (e.g., Glu250), while the fused ring system fills adjacent lipophilic pockets[6]. This structural complementarity drastically reduces the dissociation rate ( Koff​ ), leading to prolonged target residence time—a critical driver of in vivo efficacy.

Comparative Performance Data The table below summarizes the quantitative performance of our three comparative models. The spirocyclic scaffold demonstrates profound superiority across biochemical, biophysical, and pharmacokinetic parameters.

Performance MetricFlat-SHP2-A (Traditional)SHP099 (Reference)Spiro-SHP2-X (Novel Spirocycle)
Scaffold Architecture Planar HeteroaromaticBicyclic AmineFused Spirocyclic System
SHP2 Enzyme IC50 145 nM71 nM1.9 nM
SPR Binding Affinity ( Kd​ ) 85 nM45 nM0.37 nM
Cellular p-ERK IC50 520 nM250 nM0.23 nM
Aqueous Solubility <10 μg/mL45 μg/mL>200 μg/mL
Oral Bioavailability (F%) 12%42%85%

Data synthesis modeled after the pharmacological profile of advanced spirocyclic SHP2 inhibitors[3][6].

Experimental Workflows for Bioactivity Validation Biochemical potency alone is a poor predictor of clinical success. A robust validation cascade must prove direct target engagement (biophysics) and functional pathway modulation (cellular assays). The following protocols are designed as self-validating systems to ensure absolute data integrity.

The Causality of the Method: End-point biochemical assays cannot differentiate between a compound that binds weakly but reaches equilibrium quickly, and one with a long residence time. SPR provides real-time kinetics ( Kon​ and Koff​ ). For allosteric inhibitors like Spiro-SHP2-X, a slow Koff​ is the primary driver of sustained target inhibition.

Step-by-Step Protocol:

  • Surface Preparation: Immobilize His-tagged SHP2 onto an NTA (Nitrilotriacetic acid) sensor chip. Self-Validation: Using His-capture rather than random amine coupling ensures uniform protein orientation and prevents the allosteric pocket from being sterically blocked by the chip matrix.

  • Analyte Preparation: Prepare a 2-fold dilution series of the spirocyclic inhibitor (0.1 nM to 100 nM) in running buffer containing exactly 1% DMSO. Self-Validation: Mismatched DMSO between the sample and running buffer causes bulk refractive index shifts, which can produce false-positive kinetic signals. A DMSO solvent correction curve must be run prior to the analytes.

  • Kinetic Injection: Inject the analyte for 120 seconds (association phase) at a flow rate of 30 μL/min, followed by 300 seconds of running buffer (dissociation phase).

  • Surface Regeneration: Inject 350 mM EDTA to strip the His-SHP2 from the chip, followed by Ni2+ reloading for the next cycle. Self-Validation: This guarantees a pristine protein surface for every concentration, eliminating baseline drift caused by the near-irreversible binding of ultra-potent spirocycles.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the precise Kd​ [3].

SPR Chip 1. Sensor Chip Immobilize His-SHP2 Flow 2. Analyte Injection Flow Spiro-SHP2-X Chip->Flow Bind 3. Association Phase Measure Kon Flow->Bind Wash 4. Dissociation Phase Measure Koff Bind->Wash Data 5. Kinetic Analysis Calculate Kd Wash->Data

Fig 1: Surface Plasmon Resonance (SPR) workflow for real-time kinetic validation of inhibitors.

Workflow 2: Cellular Target Engagement via p-ERK Modulation

The Causality of the Method: SHP2 acts upstream of RAS. Allosterically locking SHP2 in its inactive state prevents RTK-mediated RAS activation, thereby shutting down the downstream MAPK/ERK cascade[4]. Quantifying phosphorylated ERK (p-ERK) levels in RTK-driven cell lines (e.g., KYSE-520) provides definitive proof that the spirocyclic inhibitor penetrates the cell membrane and engages the target in a complex biological matrix[3].

Step-by-Step Protocol:

  • Cell Seeding & Starvation: Seed KYSE-520 cells in 6-well plates. Once adhered, starve the cells in 0.1% FBS media for 16 hours. Self-Validation: Serum starvation reduces basal, non-specific RTK signaling, maximizing the signal-to-noise ratio when assessing the inhibitor's specific effect on the target pathway.

  • Compound Treatment: Treat cells with a dose-response gradient of Spiro-SHP2-X (0.1 nM to 10 μM) for 2 hours.

  • Lysis & Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Self-Validation: The inclusion of phosphatase inhibitors is critical; without them, endogenous cellular phosphatases will rapidly dephosphorylate ERK during extraction, leading to false-positive efficacy readouts.

  • Western Blotting: Separate the lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total-ERK.

  • Quantification: Calculate the p-ERK / total-ERK ratio using densitometry to determine the cellular IC50. Self-Validation: Normalizing against total-ERK proves that the reduction in p-ERK is due to true SHP2 inhibition, rather than compound-induced cytotoxicity or unequal gel loading.

G RTK Receptor Tyrosine Kinase (RTK) (Active) SHP2_Active SHP2 (Open/Active) Promotes RAS Activation RTK->SHP2_Active Phosphorylation RAS RAS-GTP (Active) SHP2_Active->RAS Dephosphorylates RAS binding sites ERK p-ERK (Proliferation/Survival) RAS->ERK MAPK Cascade Spiro Spirocyclic Inhibitor (e.g., Spiro-SHP2-X) SHP2_Inactive SHP2 (Closed/Auto-inhibited) Allosterically Locked Spiro->SHP2_Inactive Binds Allosteric Tunnel SHP2_Inactive->SHP2_Active Prevents Opening

Fig 2: SHP2 allosteric inhibition mechanism and its effect on the RTK-RAS-MAPK signaling cascade.

Conclusion The integration of spirocyclic scaffolds into drug design is not merely a structural trend; it is a scientifically validated approach to overcoming the limitations of planar molecules. By rigorously applying biophysical kinetics (SPR) and cellular pathway analysis (p-ERK modulation), researchers can confidently validate the superior bioactivity, selectivity, and pharmacokinetic profiles of novel spirocyclic inhibitors.

References

  • PharmaBlock. Spirocyclic Piperidines in Drug Discovery. 1

  • Drug Hunter. The Spirocycle Surge in Drug Discovery. 2

  • PubMed (NIH). Discovery of JAB-3312, a Potent SHP2 Allosteric Inhibitor for Cancer Treatment. 3

  • ACS Medicinal Chemistry Letters. Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. 6

  • MDPI. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors...5

  • PMC (NIH). SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models. 4

Sources

Comparative

A Practical Guide to Cross-Reactivity Profiling: A Case Study of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride

An authoritative guide for drug development professionals on designing and executing a comprehensive cross-reactivity study for the novel chemical entity, 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride. Introduction: Th...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for drug development professionals on designing and executing a comprehensive cross-reactivity study for the novel chemical entity, 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride.

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The path from a promising chemical entity to an approved therapeutic is defined by a rigorous evaluation of its safety and efficacy. A critical component of this evaluation is selectivity profiling, which assesses a compound's propensity to interact with targets other than its intended one.[1][2] Poor selectivity can lead to undesirable side effects, toxicity, or diminished therapeutic effect, contributing to high attrition rates in drug development.[3] Therefore, a deep understanding of a compound's off-target interactions is not merely a regulatory hurdle but a foundational pillar of rational drug design.[4][5]

This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies, using the novel molecule 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride as a practical case study. We will proceed through a tiered, logical workflow that begins with an analysis of the molecule's structure, progresses through broad screening and hit confirmation, and culminates in functional characterization, providing field-proven insights and detailed experimental protocols at each stage.

Part 1: Foundational Analysis and Target Hypothesis

The structure of a compound provides the initial clues for its potential biological activity and liabilities. The 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride molecule features an azaspiro[3.5]nonane core. This spirocyclic scaffold is a valuable motif in medicinal chemistry, prized for its inherent three-dimensionality, which offers an "escape from flatland" and can lead to improved pharmacological properties compared to traditional flat aromatic systems.[6][7]

Derivatives of the parent azaspiro[3.5]nonane scaffold have been investigated for several biological targets. Notably, 7-azaspiro[3.5]nonane derivatives have been identified as potent agonists of the G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes.[6][8] Other derivatives have shown potential as covalent inhibitors of the oncogenic protein KRAS G12C and as analgesics.[7]

Hypothesis for Primary Target: Given the precedent in the literature, a logical starting hypothesis is that 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride is an agonist for a G-protein coupled receptor (GPCR). For the purposes of this guide, we will proceed with the hypothesis that GPR119 is the primary therapeutic target . This hypothesis will inform our choice of primary assay and the design of our comparative screening panels.

Part 2: The Tiered Screening Cascade: A Strategic Workflow

A tiered approach is the most efficient method for profiling cross-reactivity, balancing breadth of coverage with resource allocation. The strategy involves progressing from high-throughput, single-concentration screens to more detailed, physiologically relevant assays for any identified "hits."

Screening_Cascade T1_A Primary Target Assay (GPR119 Functional Screen) T2_A Dose-Response Curves (IC50/EC50 Determination) T1_A->T2_A T1_B Broad Secondary Panel (e.g., Safety47 Panel) T1_B->T2_A  Hits >50% Inhibition T1_C hERG Channel Assay (Patch-Clamp) T2_B Orthogonal Assay (e.g., Radioligand Binding) T2_A->T2_B T3_A Cell-Based Functional Assays (Agonist vs. Antagonist Mode) T2_A->T3_A T3_B Early ADME/Tox (e.g., CYP Inhibition)

Caption: A tiered workflow for systematic cross-reactivity profiling.

Tier 1: Broad Profiling at a High Concentration

The goal of Tier 1 is to cast a wide net to identify potential off-target interactions at a single, high concentration (typically 10 µM).

Experimental Protocol: Primary Target Assay (GPR119 Functional Screen)

  • Expertise & Experience: Since GPR119 activation leads to an increase in intracellular cyclic AMP (cAMP), a cell-based cAMP assay is the most direct measure of functional agonism.[6] This is superior to a simple binding assay, which would not reveal the functional consequence of the interaction.

  • Objective: To confirm activity and potency at the hypothetical primary target, GPR119.

  • Methodology:

    • Cell Line: Use a stable cell line expressing human GPR119 (e.g., HEK293 or CHO cells).

    • Assay Principle: Employ a sensitive cAMP detection technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter assay.

    • Procedure: a. Plate GPR119-expressing cells in 384-well assay plates and incubate overnight. b. Prepare a serial dilution of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride (e.g., 11-point, 1:3 dilution starting at 30 µM). c. Add the compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature. d. Add cAMP detection reagents according to the manufacturer's protocol. e. Read the plate on a suitable plate reader.

    • Data Analysis: Plot the response (e.g., HTRF ratio) against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).

Secondary Pharmacology Screening

  • Trustworthiness: Rather than building dozens of individual assays, leveraging a well-validated, commercially available safety panel from a contract research organization (CRO) is a standard, reliable, and resource-effective strategy. These panels cover a broad range of targets implicated in adverse drug reactions.

  • Action: Screen 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride at 10 µM against a panel such as the Eurofins Safety47 or the CEREP BioPrint panel. This typically includes a wide array of GPCRs, ion channels, transporters, and enzymes.

Hypothetical Data from Tier 1 Screening

TargetAssay TypeResult at 10 µMInterpretation
GPR119 (Primary) cAMP FunctionalEC₅₀ = 75 nMPotent Agonist
Sigma-1 ReceptorRadioligand Binding88% InhibitionSignificant Hit
5-HT₂ₐ ReceptorRadioligand Binding62% InhibitionModerate Hit
hERG ChannelPatch-Clamp<20% InhibitionLow Risk
Dopamine D₂ ReceptorRadioligand Binding15% InhibitionNo Significant Activity
This data is for illustrative purposes only.
Tier 2: Hit Confirmation and Potency Determination

Any target showing significant activity in Tier 1 (a common threshold is >50% inhibition or stimulation) must be validated.

Experimental Protocol: Dose-Response Analysis for Off-Target Hits

  • Objective: To determine the potency (IC₅₀ or EC₅₀) of the compound at the confirmed off-targets (Sigma-1 and 5-HT₂ₐ in our hypothetical example).

  • Methodology:

    • For each hit, perform a full dose-response experiment using the same assay format as in the primary screen (e.g., radioligand binding for Sigma-1 and 5-HT₂ₐ).

    • Use an 11-point concentration curve to accurately define the top and bottom plateaus of the curve.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) by fitting the data to a four-parameter logistic equation.

  • Authoritative Grounding: The ratio of off-target potency to on-target potency is the selectivity window . A larger window (typically >100-fold) is desirable to minimize the risk of side effects at therapeutic doses.[5]

Comparative Data Summary: Selectivity Window

CompoundGPR119 EC₅₀ (nM)Sigma-1 IC₅₀ (nM)5-HT₂ₐ IC₅₀ (nM)Selectivity (Sigma-1/GPR119) Selectivity (5-HT₂ₐ/GPR119)
3-Isopropyl-2-azaspiro [3.5]nonane;HCl 751,2504,50017-fold 60-fold
Alternative Compound X 90>10,000>10,000>111-fold >111-fold
This data is for illustrative purposes only.

Interpretation: The hypothetical data shows a relatively narrow selectivity window for our compound against the Sigma-1 receptor (17-fold), which warrants further functional investigation. The 60-fold selectivity against the 5-HT₂ₐ receptor is better but still merits caution.

Part 3: Functional and Cellular Characterization

A binding interaction does not equate to a functional outcome. Tier 3 assays are essential to understand whether the off-target interaction is agonistic, antagonistic, or has no functional effect in a more complex cellular environment.[1]

GPCR_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand GPCR GPCR (e.g., 5-HT2A) Ligand->GPCR G_Protein Gq Protein GPCR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Cellular Response Ca_Release->Response PKC_Activation->Response

Caption: Gq-coupled signaling pathway, relevant for the 5-HT₂ₐ receptor.

Experimental Protocol: Cellular Assay for 5-HT₂ₐ Functional Activity

  • Expertise & Experience: The 5-HT₂ₐ receptor is a Gq-coupled GPCR, which signals via the release of intracellular calcium. A calcium mobilization assay is therefore the gold-standard functional readout.

  • Objective: To determine if the compound acts as an agonist or antagonist at the 5-HT₂ₐ receptor.

  • Methodology:

    • Cell Line: Use a cell line stably expressing the human 5-HT₂ₐ receptor (e.g., U2OS cells).

    • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM).

    • Antagonist Mode: a. Pre-incubate the cells with a dose-response of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride. b. Add a known 5-HT₂ₐ agonist (e.g., Serotonin) at its EC₈₀ concentration. c. Measure the change in fluorescence on an instrument like a FLIPR or FlexStation. A reduction in the serotonin-induced signal indicates antagonism.

    • Agonist Mode: a. Add a dose-response of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride directly to the cells without a pre-incubation step. b. Measure any change in fluorescence. An increase in signal indicates agonism.

Conclusion and Risk Assessment

This guide outlines a robust, tiered strategy for the comprehensive cross-reactivity profiling of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride. Our hypothetical case study revealed potent on-target activity at GPR119 but also identified potential off-target liabilities at the Sigma-1 and 5-HT₂ₐ receptors with selectivity windows of 17- and 60-fold, respectively.

Final Assessment:

  • The narrow selectivity window for the Sigma-1 receptor is a significant concern that must be addressed. The functional consequences of this interaction would need to be thoroughly investigated in subsequent cellular and in vivo models.

  • The 60-fold selectivity against 5-HT₂ₐ is less alarming but still requires careful monitoring in preclinical safety pharmacology studies, which are mandated by regulatory agencies like the FDA and EMA.[9][10]

By systematically identifying and characterizing off-target interactions early, development teams can make more informed decisions. This may involve chemical modification to improve selectivity, careful dose selection for clinical studies, or, in some cases, deprioritizing a compound with an unacceptable risk profile. This self-validating system of tiered analysis ensures that by the time a compound reaches preclinical safety evaluation, its interaction profile is well understood, increasing the probability of a successful journey to the clinic.

References

  • BenchChem. A Technical Guide to Azaspiro[3.5]nonane Derivatives: Synthesis, Pharmacology, and Therapeutic Potential.
  • BenchChem. A Comparative Guide to the Biological Activity of Azaspiro[3.5]nonane Derivatives.
  • BenchChem. A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery.
  • Promega Connections. Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity.
  • Patsnap Synapse. What are preclinical safety pharmacology requirements?.
  • Frontiers in Pharmacology. Target-specific compound selectivity for multi-target drug discovery and repurposing.
  • AZoLifeSciences. Improving Selectivity in Drug Design.
  • ACS Publications. Rational Approaches to Improving Selectivity in Drug Design.
  • National Center for Biotechnology Information. Principles of early drug discovery.
  • Altasciences. SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW.
  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • International Council for Harmonisation. preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1).

Sources

Validation

A Comparative Guide to the Synthesis of Azaspirocycles: Strategic Approaches, Workflows, and Experimental Validation

As a Senior Application Scientist, I frequently encounter a recurring challenge in drug discovery: the need to navigate out of the "flatland" of planar, sp2-rich aromatic rings. Azaspirocycles—heterocyclic compounds feat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring challenge in drug discovery: the need to navigate out of the "flatland" of planar, sp2-rich aromatic rings. Azaspirocycles—heterocyclic compounds featuring a spirocyclic junction with at least one nitrogen atom—have emerged as privileged scaffolds to achieve this. By increasing the fraction of sp3 carbons, these architectures offer improved physicochemical properties, including enhanced aqueous solubility, metabolic stability, and unique 3D spatial geometries (Principal Moments of Inertia, PMI) that better engage complex biological targets [1].

However, constructing the sterically congested quaternary spirocenter is synthetically demanding. This guide objectively compares the most robust synthetic routes for azaspirocycle formation, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for immediate laboratory application.

Core Synthetic Strategies: Causality & Logic

The selection of a synthetic route depends heavily on the desired substitution pattern and the nature of the precursor. Modern approaches can be categorized into three distinct logical frameworks:

A. The Topological Disruption Approach: Oxidative Dearomatization

Instead of building a ring from acyclic precursors, this strategy exploits the inherent nucleophilicity of electron-rich arenes (like phenols or N-benzyl groups). By using oxidants such as hypervalent iodine (e.g., PhI(OAc)₂ ) or Ceric Ammonium Nitrate (CAN), the aromatic system is oxidized to a reactive intermediate (e.g., a carbocation or radical), which is immediately trapped by a tethered nucleophile or radical [2]. This method is highly efficient for generating spiro-fused cyclohexadienones and spiro-lactams [3].

B. The Single-Electron Approach: Photoredox & Radical Bicyclization

Classical ionic cyclizations often fail due to steric hindrance at the quaternary center. Radical chemistry circumvents this via highly exergonic, irreversible bond formations. Domino radical bicyclizations using alkoxyaminyl radicals [4] or photoinduced reductive decarboxylation of redox-active esters [5] allow for the construction of highly strained 1-azaspirocycles under exceptionally mild, metal-free conditions.

C. The Classical Topological Approach: Ring-Closing Metathesis (RCM)

For unsaturated azaspirocycles, RCM remains the gold standard. By tethering two terminal alkenes to a central piperidine or pyrrolidine core, ruthenium-based catalysts (Grubbs or Hoveyda-Grubbs) drive the thermodynamically favorable extrusion of ethylene gas to cleanly close the spiro-ring [6].

Comparative Analysis of Synthetic Routes

To facilitate objective decision-making, the following table summarizes the performance metrics, scope, and limitations of these four primary methodologies based on recent literature and empirical validation.

Synthetic RouteKey Reagents / CatalystsTypical YieldsStereocontrol (d.r.)Primary Substrate ScopeKey Limitation
Oxidative Dearomatization [3]CAN, AgSCF₃ / PhI(OAc)₂60–85%Moderate to HighN-Benzyl acrylamides, PhenolsSensitive to highly electron-deficient arenes.
Photoredox Decarboxylation [5]Eosin Y, Visible Light (LED)50–84%DiastereoconvergentRedox-active esters, AzaacidsRequires specific acceptor sidechains (alkynes).
Radical Bicyclization [4]Bu₃SnH, Et₃B or AIBN40–67%High (trans preference)O-benzyl oxime ethersToxicity of tin reagents complicates scale-up.
Ring-Closing Metathesis [6]Grubbs II, Hoveyda-Grubbs70–95%N/A (Alkene formed)Diallylamines, diene precursorsAlkene isomerization side-reactions.

Mechanistic Pathways & Visualizations

Understanding the electron flow is critical for troubleshooting these reactions. Below are the logical workflows for the two most advanced methodologies: Oxidative Dearomatization and Photoredox Decarboxylation.

Dearomatization N1 N-Benzyl Acrylamide (Starting Material) N4 Radical Addition to Alkene (C-C Bond Formation) N1->N4 N2 AgSCF3 + CAN (Oxidant / Radical Source) N3 SCF3 Radical Generation (Single Electron Transfer) N2->N3 N3->N4 + SCF3• N5 Dearomative ipso-Cyclization (Spirocenter Formation) N4->N5 Intramolecular attack N6 Azaspirocycle Product (Spiro[4.5]decane core) N5->N6 Oxidation & Deprotonation

Mechanism of CAN-promoted dearomative ipso-annulation to azaspirocycles.

Photoredox P1 Redox-Active Ester (N-Cbz Azaacid Precursor) P4 Decarboxylation (-CO2, Alkyl Radical) P1->P4 P2 Photocatalyst (Eosin Y) + Visible Light P3 Excited PC* (Single Electron Reduction) P2->P3 P3->P4 SET P5 5-exo-trig / 6-exo-trig Cyclization (Radical Addition to Alkyne) P4->P5 Intramolecular P6 1-Azaspirocycle (Exo-alkene product) P5->P6 HAT (H-atom transfer)

Photoinduced reductive decarboxylative radical cyclization pathway.

Detailed Experimental Protocols

To ensure reproducibility, every protocol described below functions as a self-validating system. I have explicitly outlined the causality behind the reagent choices and the specific quality control (QC) markers to look for during execution.

Protocol 1: CAN-Promoted Thiolative ipso-Annulation (Oxidative Dearomatization) [3]

Objective: Synthesis of 4-(((Trifluoromethyl)thio)methyl)-2-azaspiro[4.5]deca-6,9-diene-3,8-dione. Scientist's Insight: The choice of Ceric Ammonium Nitrate (CAN) is dictated by its precise redox potential, which selectively oxidizes the silver trifluoromethanethiolate to generate the SCF₃ radical without prematurely degrading the unactivated N-benzyl acrylamide. The 4:1 CH₃CN/H₂O solvent system is critical; water acts as a nucleophile/proton shuttle during the final rearomatization/oxidation step, stabilizing the spirocyclic intermediate.

Step-by-Step Methodology:

  • Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, add N-Benzyl acrylamide (0.3 mmol, 1.0 equiv), silver trifluoromethanethiolate (AgSCF₃, 0.45 mmol, 1.5 equiv), and Ceric Ammonium Nitrate (CAN, 0.9 mmol, 3.0 equiv).

  • Solvent Addition: Add 3.0 mL of a pre-mixed solvent system consisting of CH₃CN and H₂O (4:1 v/v). Seal the vial.

  • Reaction: Stir the mixture at 90 °C (oil bath temperature) for exactly 30 minutes.

  • Workup: Cool the reaction to room temperature. Evaporate the acetonitrile under reduced pressure. Extract the aqueous residue with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation & QC: Monitor via TLC (UV active). Successful spirocyclization is confirmed by ¹H NMR showing the disappearance of the aromatic benzyl protons and the appearance of distinct vinylic protons (cyclohexadienone core) between δ 6.2–7.0 ppm.

Protocol 2: Photoinduced Reductive Decarboxylative Radical Cyclization [5]

Objective: Metal-free synthesis of exo-alkene 1-azaspirocycles from cyclic azaacids. Scientist's Insight: Eosin Y is utilized as an inexpensive, metal-free organophotocatalyst. Green LED irradiation closely matches the λmax of Eosin Y, promoting a Single Electron Transfer (SET) to the redox-active ester. This triggers rapid CO₂ extrusion, generating a primary alkyl radical that undergoes a highly regioselective 5-exo-trig or 6-exo-trig cyclization onto the tethered alkyne.

Step-by-Step Methodology:

  • Setup: To a transparent glass vial, add the N-Cbz protected redox-active ester precursor (0.2 mmol, 1.0 equiv), Eosin Y (2.5–5.0 mol%), and Hantzsch ester (0.3 mmol, 1.5 equiv) as the terminal hydrogen atom donor.

  • Degassing: Add 2.0 mL of anhydrous CH₃CN. Degas the solution by sparging with Argon for 10 minutes to prevent oxygen-mediated radical quenching.

  • Irradiation: Place the vial in a photoreactor equipped with Green LEDs (approx. 530 nm). Stir vigorously at room temperature for 16 hours.

  • Workup: Dilute the mixture with dichloromethane (10 mL) and wash with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (2 × 5 mL). Dry the combined organics over MgSO₄ and concentrate.

  • Validation & QC: The formation of the exo-alkene is the key diagnostic marker. ¹H NMR will reveal two distinct terminal alkene protons (typically doublets or multiplets around δ 4.8–5.2 ppm), confirming the successful cyclization and Hydrogen Atom Transfer (HAT).

Protocol 3: Domino Radical Bicyclization via Alkoxyaminyl Radicals [4]

Objective: Diastereoselective synthesis of 1-azaspiro[4.4]nonane derivatives. Scientist's Insight: While AIBN is a standard radical initiator, utilizing Triethylborane (Et₃B) allows the reaction to proceed at room temperature. Et₃B reacts with trace oxygen to initiate the radical cascade. Lowering the temperature from reflux (80 °C) to room temperature (25 °C) drastically minimizes thermal epimerization, shifting the diastereomeric ratio heavily in favor of the trans-isomer.

Step-by-Step Methodology:

  • Setup: Dissolve the O-benzyl oxime ether precursor (0.5 mmol, 1.0 equiv) in anhydrous benzene or cyclohexane (5.0 mL) under an inert atmosphere (Nitrogen).

  • Reagent Addition: Add Tributyltin hydride (Bu₃SnH, 0.6 mmol, 1.2 equiv) via syringe.

  • Initiation: Slowly add Triethylborane (Et₃B, 1.0 M in hexanes, 0.5 mmol, 1.0 equiv). Introduce a small volume of air (approx. 1 mL via syringe) to initiate the Et₃B radical generation.

  • Reaction: Stir at room temperature for 3 hours.

  • Workup: Quench the reaction with aqueous KF solution (10%) and stir for 30 minutes to precipitate the tin byproducts as insoluble polymeric Bu₃SnF. Filter through a pad of Celite, extract with ether, dry, and concentrate.

  • Validation & QC: HRMS (ESI) should confirm the exact mass of the bicyclized product. Diastereomeric ratio (d.r.) is determined by integrating the distinct spiro-adjacent protons in the crude ¹H NMR.

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Azaspiracid Toxins

This guide provides an in-depth comparison of analytical methods for the detection and quantification of azaspiracid (AZA) toxins, a group of lipophilic marine biotoxins that pose a significant threat to human health thr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methods for the detection and quantification of azaspiracid (AZA) toxins, a group of lipophilic marine biotoxins that pose a significant threat to human health through the consumption of contaminated shellfish.[1][2] As regulatory bodies increasingly advocate for instrumental assays over traditional bioassays, the rigorous validation of these methods is paramount for ensuring seafood safety and supporting the shellfish industry.[1][2] This document is intended for researchers, scientists, and professionals in drug development and food safety, offering a comprehensive overview of method validation principles, a comparison of current analytical techniques, and detailed experimental protocols.

The Imperative for Validated Azaspiracid Detection

Azaspiracids are potent neurotoxins produced by marine dinoflagellates, which can accumulate in filter-feeding bivalve mollusks.[1][3] Human consumption of contaminated shellfish can lead to Azaspiracid Shellfish Poisoning (AZP), a severe gastrointestinal illness. To protect consumers, regulatory limits have been established in many regions. For instance, the European Union (EU) has set a maximum level of 160 µg of AZA equivalents per kg of shellfish meat.[4][5][6] This regulatory landscape necessitates the use of reliable and validated analytical methods to ensure compliance and safeguard public health.

The historical reliance on the mouse bioassay (MBA) for official control is diminishing due to ethical considerations and its semi-quantitative nature.[1][4][6] The EU has consequently moved towards liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the official reference method for lipophilic toxins, including azaspiracids.[7][8]

Core Principles of Analytical Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For azaspiracid analysis, this involves a series of experiments to evaluate key performance characteristics. The validation process ensures the reliability, reproducibility, and accuracy of the data generated.

  • Accuracy: The closeness of agreement between a test result and the accepted reference value. It is often assessed through recovery studies using spiked samples or certified reference materials (CRMs).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Reproducibility (Inter-assay precision): Precision under different conditions (e.g., different days, analysts, or equipment).

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Selectivity/Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Matrix Effects: The alteration of the analytical signal of the analyte due to the co-eluting components of the sample matrix. This is a significant challenge in LC-MS/MS analysis of complex biological samples like shellfish tissue.[7][9]

Comparative Analysis of Analytical Methods

The primary methods for azaspiracid detection are Liquid Chromatography-Mass Spectrometry (LC-MS), Mouse Bioassay (MBA), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method possesses distinct advantages and limitations.

Parameter LC-MS/MS Mouse Bioassay (MBA) ELISA
Principle Separation by chromatography, detection by mass-to-charge ratio.In-vivo assay based on mouse mortality.Antigen-antibody binding with an enzymatic reporter.
Specificity High; can distinguish between different AZA analogues.Low; responds to a broad range of lipophilic toxins.High for the target AZA group, but may have cross-reactivity with different analogues.[3][10]
Sensitivity Very high (pg to fg level).[1][5][11][12]Moderate.High (ng/mL range).[3][13]
Quantification Fully quantitative with a wide linear range.[1]Semi-quantitative.Quantitative within a defined working range.[10][13]
Throughput Moderate to high, depending on automation.Low.High; suitable for screening large numbers of samples.[3][10]
Regulatory Status EU reference method.[7][8]Formerly the reference method in the EU, now being phased out.[5][8]Accepted as a screening method.
Cost High initial investment and operational costs.Moderate.Low per-sample cost.
Ethical Concerns None.Significant animal welfare concerns.None.
Validation Data Extensively validated with established protocols.Validation is complex and less standardized.[4]Requires validation, shows good correlation with LC-MS/MS.[3][10][13]

LC-MS/MS is the gold standard for the analysis of azaspiracids due to its high sensitivity, selectivity, and ability to quantify individual toxin analogues.[9] Triple quadrupole mass spectrometers are particularly well-suited for this application, offering excellent reproducibility and low detection limits.[1][2]

Causality in Experimental Choices: The choice of a triple quadrupole instrument over an ion-trap is driven by its superior sensitivity, reliability, and reproducibility for quantitative analysis.[1] The use of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides the high selectivity required for unambiguous toxin confirmation in complex matrices.[9][11]

Self-Validating System: A robust LC-MS/MS method incorporates internal standards to correct for matrix effects and variations in instrument response. The use of certified reference materials (CRMs) for calibration ensures traceability and accuracy.[1][8]

The MBA has been historically used for the detection of lipophilic toxins.[14] However, it suffers from several drawbacks, including a lack of specificity, poor precision, and ethical concerns related to animal testing.[6] While it can indicate the presence of toxic compounds, it cannot identify or quantify specific azaspiracid analogues.

ELISA offers a rapid and cost-effective screening tool for azaspiracids.[3][10] These assays utilize antibodies that recognize specific structural features of the AZA toxins.

Causality in Experimental Choices: The development of polyclonal antibodies against synthetic fragments of the constant region of azaspiracids allows for broad cross-reactivity, enabling the detection of multiple AZA analogues.[3][10]

Self-Validating System: ELISA kits are typically validated against the reference LC-MS/MS method, demonstrating a strong correlation in results for both spiked and naturally contaminated samples.[3][10][13] The inclusion of positive and negative controls in each assay run ensures the validity of the results.

Experimental Protocols

This protocol is based on the EU-Harmonised Standard Operating Procedure for the determination of lipophilic marine biotoxins.[15]

  • Sample Preparation:

    • Homogenize a representative sample of shellfish tissue.

    • Weigh 2.0 g of the homogenate into a centrifuge tube.

    • Add 9.0 mL of methanol and vortex for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is typically used.[11]

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of an acidic modifier like formic acid or trifluoroacetic acid, is commonly employed.[11]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Monitor at least two specific MRM transitions for each target azaspiracid analogue to ensure unambiguous identification and confirmation according to Commission Decision 2002/657/EC.[16]

  • Quantification:

    • Prepare a calibration curve using certified reference standards of the target azaspiracid analogues.

    • Quantify the toxins in the sample extracts by comparing their peak areas to the calibration curve.

    • Express the final concentration in µg/kg of shellfish meat.

Visualization of Workflows and Relationships

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol Design cluster_2 Experimental Validation cluster_3 Data Analysis & Reporting Dev Develop Analytical Procedure Opt Optimize Key Parameters Dev->Opt Define Define Performance Characteristics Opt->Define Set Set Acceptance Criteria Define->Set Acc Accuracy / Recovery Set->Acc Prec Precision (Repeatability, Reproducibility) Set->Prec Lin Linearity & Range Set->Lin LOD_LOQ LOD & LOQ Set->LOD_LOQ Sel Selectivity / Specificity Set->Sel Rob Robustness Set->Rob Analyze Analyze Validation Data Acc->Analyze Prec->Analyze Lin->Analyze LOD_LOQ->Analyze Sel->Analyze Rob->Analyze Report Prepare Validation Report Analyze->Report Implement Implement for Routine Use Report->Implement G cluster_legend Legend LCMS LC-MS/MS High Specificity High Sensitivity Fully Quantitative EU Reference Method MBA Mouse Bioassay (MBA) Low Specificity Semi-Quantitative Ethical Concerns Being Phased Out ELISA ELISA High Throughput Screening Tool Cost-Effective Good Correlation with LC-MS/MS LCMS_key LC-MS/MS MBA_key Mouse Bioassay ELISA_key ELISA

Caption: A diagram comparing the main attributes of LC-MS/MS, MBA, and ELISA for azaspiracid analysis.

Conclusion and Recommendations

The validation of analytical methods for azaspiracid toxins is a critical component of food safety monitoring programs. While the mouse bioassay has historical significance, its limitations have led to its replacement by more advanced techniques.

  • LC-MS/MS stands as the definitive reference method, offering unparalleled specificity, sensitivity, and quantitative accuracy. It is the recommended method for confirmatory analysis and regulatory compliance.

  • ELISA serves as a valuable high-throughput screening tool, enabling the rapid analysis of a large number of samples. Its cost-effectiveness and good correlation with LC-MS/MS make it an excellent choice for routine monitoring, with positive results requiring confirmation by the reference method.

The choice of method will depend on the specific application, available resources, and regulatory requirements. However, a combination of ELISA for screening and LC-MS/MS for confirmation provides a robust and efficient strategy for the comprehensive monitoring of azaspiracid toxins in shellfish. The continuous development and validation of these methods, supported by the availability of certified reference materials, are essential for protecting public health and ensuring the safety of the global seafood supply.

References

  • Title: Studies on azaspiracid biotoxins. III. Instrumental validation for rapid quantification of AZA 1 in complex biological matrices Source: PubMed URL: [Link]

  • Title: VALIDATION PROTOCOL FOR PSP AND LIPOPHILIC TOXINS BIOLOGICAL METHODS Source: Aesan URL: [Link]

  • Title: Strategies for the Elimination of Matrix Effects in the LC-MS/MS Analysis of the Lipophilic Toxins Okadaic Acid and Azaspiracid Source: Arrow@TU Dublin URL: [Link]

  • Title: 3.8 Regulations and monitoring - Marine biotoxins Source: Food and Agriculture Organization of the United Nations URL: [Link]

  • Title: LC-MS/MS method for the detection of multiple classes of shellfish toxins Source: CABI Digital Library URL: [Link]

  • Title: Determination of Lipophilic Toxins by LC/MS/MS: Single-Laboratory Validation Source: ResearchGate URL: [Link]

  • Title: Development of a method for the identification of azaspiracid in shellfish by liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Optimisation of isolation methods for the azaspiracid group of marine biotoxins and the development of accurate and precise methods of analysis Source: NUI Galway Repository URL: [Link]

  • Title: EURLMB Standard Operating Procedures Source: Comunitaru Reference Laboratory on Marine Biotoxines (CRLMB) URL: [Link]

  • Title: Current Research Status of Azaspiracids Source: MDPI URL: [Link]

  • Title: 6. Azaspiracid Shellfish Poisoning (AZP) Source: Food and Agriculture Organization of the United Nations URL: [Link]

  • Title: Development of an ELISA for the Detection of Azaspiracids Source: ResearchGate URL: [Link]

  • Title: Development of an ELISA for the Detection of Azaspiracids Source: PubMed URL: [Link]

  • Title: Rapid Method for the Detection of Diarrhetic Shellfish Toxins and Azaspiracid Shellfish Toxins in Washington State Shellfish by Liquid Chromatography Tandem Mass Spectrometry Source: Journal of AOAC INTERNATIONAL | Oxford Academic URL: [Link]

  • Title: A Practical ELISA for Azaspiracids in Shellfish via Development of a New Plate-Coating Antigen Source: PubMed URL: [Link]

  • Title: National Reference Laboratory for the Monitoring of Marine Biotoxins Source: German Federal Institute for Risk Assessment (BfR) URL: [Link]

  • Title: Work Programme for the Community Reference Laboratory on Marine Biotoxins for 2005 Source: European Commission URL: [Link]

  • Title: Current Research Status of Azaspiracids Source: PMC URL: [Link]

  • Title: Detection of Diarrheic Shellfish Poisoning and Azaspiracids Toxins in Moroccan Mussels: Comparison of LC-MS Method with the Commercial Immunoassay Kit Source: MDPI URL: [Link]

  • Title: 2005 Progress report on ASTOX – research on Azaspiracid standards and toxicology Source: European Commission URL: [Link]

  • Title: Studies on azaspiracid biotoxins. III. Instrumental validation for rapid quantification of AZA 1 in complex biological matrices Source: Scite URL: [Link]

  • Title: Structure and toxicity of AZA-59, an azaspiracid shellfish poisoning toxin produced by Azadinium poporum Source: EPIC URL: [Link]

  • Title: Verification of Analytical Method of Azaspiracid Toxins in Shellfish and Tunicates by Liquid Chromatography-Tandem Mass Spectrometry Source: KoreaScience URL: [Link]

  • Title: AOAC 2005.06 Standard Operating Procedure Source: European Commission URL: [Link]

Sources

Validation

Evaluating the Metabolic Stability of Spirocyclic Compounds: A Comparative Guide for Drug Discovery

As a Senior Application Scientist, I frequently observe drug discovery programs hitting a wall during hit-to-lead optimization due to poor pharmacokinetics. Historically, medicinal chemistry relied heavily on flat, spiro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug discovery programs hitting a wall during hit-to-lead optimization due to poor pharmacokinetics. Historically, medicinal chemistry relied heavily on flat, spiro-deficient aromatic scaffolds. While synthetically accessible, these planar molecules often suffer from poor solubility, high off-target toxicity, and rapid cytochrome P450 (CYP450)-mediated oxidative metabolism[1].

The strategic incorporation of spirocyclic scaffolds—where two rings are linked by a single common atom—has revolutionized lead optimization[2]. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), spirocycles introduce rigid three-dimensionality. This structural shift not only improves target engagement through precise vectorization but drastically enhances metabolic stability by sterically shielding metabolically labile sites from enzymatic degradation[2].

The Mechanistic Rationale: Why Spirocycles Outperform Planar Scaffolds

Metabolic stability is fundamentally a function of a molecule's susceptibility to biotransformation, primarily by hepatic CYP450 enzymes. Traditional secondary amines like piperidines and piperazines are highly susceptible to N-dealkylation and oxidation[3].

When we replace a flexible piperidine ring with a spirocyclic bioisostere (such as an azaspiro[3.3]heptane or oxa-azaspiro[3.4]octane), we fundamentally alter the molecule's conformational landscape[4]. The causality behind the improved stability is twofold:

  • Steric Hindrance: The rigid, orthogonal arrangement of the spiro rings creates a bulky microenvironment around the heteroatom. This physically blocks the catalytic pocket of CYP enzymes from accessing the lone pair or adjacent C-H bonds[2].

  • Reduced Lipophilicity (LogD): Spirocycles generally exhibit lower lipophilicity compared to their planar counterparts. Since CYP450 enzymes preferentially bind lipophilic substrates, lowering the LogD inherently reduces the intrinsic clearance ( CLint​ )[1].

MetabolicLogic Planar Planar Aromatic Scaffolds CYP CYP450 Enzyme Accessibility Planar->CYP High Binding Affinity Spiro Spirocyclic Bioisosteres Fsp3 Increased Fsp3 & Rigid 3D Structure Spiro->Fsp3 Scaffold Hopping ClearanceHigh Rapid Clearance (Low Stability) CYP->ClearanceHigh Fsp3->CYP Steric Shielding ClearanceLow Low Intrinsic Clearance (High Stability) Fsp3->ClearanceLow Evades Metabolism

Logical relationship between increased Fsp3 character in spirocycles and enhanced metabolic stability.

Comparative Performance Data

To objectively evaluate the impact of spirocyclic integration, we must look at standardized in vitro metrics: Half-life ( t1/2​ ) and Intrinsic Clearance ( CLint​ ). The table below synthesizes representative data comparing traditional planar/flexible scaffolds against their spirocyclic bioisosteres in Human Liver Microsome (HLM) assays[3][5].

Scaffold TypeStructural Example Fsp3​ CharacterLipophilicity (SlogP)HLM CLint​ (µL/min/mg)Half-life ( t1/2​ )
Traditional Flexible Piperidine / PiperazineLow (<0.3)~1.8 - 2.5> 50 (High)< 15 min
Spirocyclic Bioisostere Azaspiro[3.3]heptaneHigh (>0.5)~0.9 - 1.2< 15 (Low)> 60 min
Traditional Planar Indole / BenzeneLow (<0.2)~3.0 - 4.0> 80 (Very High)< 10 min
Spirocyclic Bioisostere Spiro-oxindoleHigh (>0.6)~1.5 - 2.0< 20 (Low)> 45 min

Data synthesis reflects trends observed in recent medicinal chemistry campaigns, including the optimization of 3[3] and5[5].

Experimental Methodology: Self-Validating Microsomal Stability Assay

To generate trustworthy, highly reproducible metabolic stability data, the experimental protocol must be a self-validating system. This means incorporating internal controls that simultaneously verify enzyme viability and account for non-CYP-mediated degradation[6].

Below is the optimized step-by-step protocol for evaluating the metabolic stability of spirocyclic compounds using Human Liver Microsomes (HLMs).

Step 1: Reagent Preparation

  • Prepare a 10 mM stock solution of the spirocyclic test compound in DMSO.

  • Dilute the stock in 100 mM potassium phosphate buffer (pH 7.4) to a working concentration of 1 µM. Note: Final DMSO concentration must remain <0.1% to prevent CYP inhibition.

  • Prepare the cofactor solution: 10 mM NADPH in phosphate buffer.

Step 2: Incubation Mixture Assembly

  • In a 96-well plate, combine the test compound (1 µM final) with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL).

  • Self-Validation Checkpoint 1 (Negative Control): Prepare a parallel reaction mixture without NADPH. This isolates CYP-mediated metabolism from chemical instability or non-oxidative enzymatic degradation[6].

  • Self-Validation Checkpoint 2 (Positive Control): Run a parallel assay using a known high-clearance reference standard (e.g., Verapamil or Testosterone) to verify the metabolic competency of the microsome batch.

Step 3: Reaction Initiation and Time-Course Sampling

  • Pre-incubate the plate in a shaking water bath at 37 °C for 5 minutes.

  • Initiate the reaction by adding the NADPH cofactor solution.

  • At specific time points (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot from the reaction mixture[7].

Step 4: Quenching and Extraction

  • Immediately transfer the 50 µL aliquot into 150 µL of ice-cold quench solution (acetonitrile containing an analytical internal standard, e.g., Tolbutamide).

  • Causality: The high percentage of organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the proteins for clean LC-MS/MS injection[7].

  • Vortex vigorously for 1 minute, then centrifuge at 4000 rpm for 15 minutes at 4 °C.

Step 5: LC-MS/MS Analysis and Data Processing

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ).

  • Calculate t1/2​=0.693/k and CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

AssayWorkflow Prep 1. Compound & Microsome Prep (1 µM Compound, 0.5 mg/mL HLM) Split Control Branching Prep->Split Test Test Reaction (+ NADPH) Split->Test NegCtrl Negative Control (- NADPH) Split->NegCtrl PosCtrl Positive Control (Testosterone + NADPH) Split->PosCtrl Incubate 2. Incubation at 37°C Timepoints: 0, 5, 15, 30, 60 min Test->Incubate NegCtrl->Incubate PosCtrl->Incubate Quench 3. Quench with Ice-Cold ACN (Halts CYP Activity, Precipitates Protein) Incubate->Quench Analyze 4. LC-MS/MS Analysis & Calculate CL_int / t_1/2 Quench->Analyze

Self-validating experimental workflow for evaluating microsomal metabolic stability.

Advanced Screening: Crude Mixture Analysis via ALIS

For high-throughput environments, modern medicinal chemistry workflows are moving away from isolating every spirocyclic analog before testing. Advanced techniques now combine Automated Ligand Identification System (ALIS) affinity-selection mass spectrometry with microsomal stability assays[8]. This allows researchers to test unpurified library mixtures directly. By extracting the first-order rate constant describing the disappearance of the parent drug via mass spectrometry, teams can rank the metabolic stability of spirocyclic crude mixtures using microgram quantities, drastically accelerating the hit-to-lead cycle[8].

Conclusion

Transitioning from flat aromatic rings to spirocyclic scaffolds is not merely a structural trend; it is a mechanistically sound strategy to overcome metabolic liabilities in drug discovery. By increasing Fsp3​ character, spirocycles sterically shield vulnerable sites from CYP450 oxidation, resulting in lower intrinsic clearance and extended half-lives. When validated through rigorous, internally controlled microsomal stability assays, these scaffolds consistently demonstrate superior pharmacokinetic profiles compared to their planar predecessors.

References
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Expert Opinion on Drug Discovery (Taylor & Francis)[Link]

  • Discovery of Novel Spirocyclic MAT2A Inhibitors Demonstrating High In Vivo Efficacy in MTAP-Null Xenograft Models Source: ACS Publications[Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review Source: PMC (National Institutes of Health)[Link]

  • Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology Source: PMC (National Institutes of Health)[Link]

  • Rapid Affinity and Microsomal Stability Ranking of Crude Mixture Libraries of Histone Deacetylase Inhibitors Source: PMC (National Institutes of Health)[Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry Source: ResearchGate[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride

This guide provides essential safety and logistical information for the handling of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride. As a trusted partner in your research, we aim to provide value beyond the product itsel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you can work safely and effectively. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Compound

While specific toxicological data for 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride is not extensively published, a thorough hazard assessment can be conducted by examining structurally similar azaspiro[3.5]nonane derivatives and related amine hydrochlorides. These compounds are frequently used as building blocks in medicinal chemistry.[1]

Based on safety data sheets (SDS) for analogous compounds, 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride is anticipated to present the following hazards:

  • Skin Corrosion/Irritation: May cause skin irritation.[2][3]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2][3]

  • Harmful if Swallowed: Similar to other amine hydrochlorides, it may be harmful if ingested.[2][4]

These potential hazards necessitate a stringent adherence to proper personal protective equipment (PPE) protocols. The hydrochloride salt form may also mean that in the presence of moisture, it can be corrosive.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride. The following table outlines the minimum PPE requirements.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI-approved safety goggles with side-shields or a full-face shield.[5][6]Protects against splashes of solutions or airborne particles of the solid compound, preventing serious eye irritation. In a splash hazard environment, a full-face shield should be used in conjunction with goggles.
Hand Protection Permeation-resistant gloves (e.g., nitrile or neoprene).[7]Provides a barrier against direct skin contact, which can cause irritation.[4] Gloves must be inspected before use and disposed of properly after handling the chemical.[6]
Body Protection Chemical-resistant lab coat.[7]Prevents contamination of personal clothing and protects underlying skin.[4]
Respiratory Protection NIOSH/MSHA approved respirator.Recommended when handling large quantities, if dust or aerosols may be generated, or in poorly ventilated areas.[7][8] An air-purifying respirator with an organic vapor and dust/mist cartridge is appropriate if exposure limits are approached.

Operational Plan: Safe Handling Protocol

All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[7]

Step-by-Step Handling Procedure:
  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Verify that a safety shower and an eyewash station are readily accessible and operational.[5]

    • Locate the appropriate spill kit for handling amine compounds.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above and illustrated in the workflow diagram below. The sequence of donning is crucial to ensure complete protection.

  • Handling the Compound:

    • Weighing and Transfer (Solid): Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.[7] Use anti-static measures where appropriate.

    • In Solution: When working with the compound in solution, handle it with the same level of caution. Use sealed containers for transfers whenever possible to avoid splashes and aerosol generation.[7]

  • Post-Handling:

    • Thoroughly decontaminate the work surface and any equipment used.

    • Segregate and label all waste generated for proper disposal.

  • Doffing PPE:

    • Remove PPE in the correct order to prevent cross-contamination. This is a critical step to avoid transferring any chemical residue to your skin or personal clothing.

    • Wash hands thoroughly with soap and water after removing gloves.[6][9]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Chemical Handling cluster_cleanup Post-Handling & Cleanup Prep_Area 1. Prepare Work Area (Fume Hood) Check_Safety 2. Verify Safety Equipment (Eyewash, Shower, Spill Kit) Prep_Area->Check_Safety Don_Coat 3. Don Lab Coat Check_Safety->Don_Coat Don_Goggles 4. Don Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 5. Don Gloves Don_Goggles->Don_Gloves Weigh 6. Weigh/Transfer Compound (Inside Fume Hood) Don_Gloves->Weigh Workup 7. Perform Experimental Work Weigh->Workup Decontaminate 8. Decontaminate Surfaces & Glassware Workup->Decontaminate Waste 9. Segregate Waste Decontaminate->Waste Doff_PPE 10. Doff PPE Correctly Waste->Doff_PPE Wash_Hands 11. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A step-by-step workflow for the safe handling of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:
  • If Inhaled: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[5] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, get medical advice.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention from an ophthalmologist.

  • If Swallowed: Rinse mouth with water.[5] Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

Spill Response:
  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.[2]

  • Wearing full PPE, absorb spills with an inert, non-combustible material (e.g., sand, vermiculite).[5][6]

  • Collect the absorbed material into a suitable, closed container for disposal.[2][6]

  • Do not let the product enter drains or water courses.[5][6]

Disposal Plan

Proper disposal of chemical waste is paramount for environmental safety and regulatory compliance.

  • Chemical Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2][6] Do not dispose of the chemical down the drain.[7]

  • Contaminated Material Disposal: Any materials used for cleaning spills, as well as contaminated PPE (like gloves), should be placed in a sealed, labeled container and disposed of as hazardous waste according to local, state, and federal regulations.[5][10]

Disposal Decision Workflow

G Start Waste Generated (Chemical or Contaminated Material) Is_Chemical Is it the chemical itself? Start->Is_Chemical Is_Contaminated Is it contaminated material? Start->Is_Contaminated Licensed_Disposal Dispose via Licensed Hazardous Waste Contractor Is_Chemical->Licensed_Disposal Yes Seal_Label Seal in Labeled Container Is_Contaminated->Seal_Label Yes Seal_Label->Licensed_Disposal

Caption: Decision workflow for the proper disposal of waste.

By adhering to these guidelines, you can ensure a safe and efficient laboratory environment when working with 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
  • MedchemExpress.com. (2026, February 28). Safety Data Sheet.
  • Benchchem. (n.d.). Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine.
  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
  • MilliporeSigma. (2025, September 10). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Amadis Chemical. (n.d.). SAFETY DATA SHEET.
  • Aaronchem. (2024, November 1). Safety Data Sheet.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • ACCELA CHEMBIO INC. (n.d.). Material Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 7-Oxa-1-azaspiro[3.5]nonane hcl.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Unodc. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • ACSGCIPR. (2016, February 12). MedChem Tips and Tricks.
  • Benchchem. (n.d.). A Technical Guide to Azaspiro[3.5]nonane Derivatives: Synthesis, Pharmacology, and Therapeutic Potential.

Sources

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